molecular formula C10H5ClF3NO B1460438 1-Chloro-8-(trifluoromethoxy)isoquinoline CAS No. 1283718-70-6

1-Chloro-8-(trifluoromethoxy)isoquinoline

Cat. No.: B1460438
CAS No.: 1283718-70-6
M. Wt: 247.6 g/mol
InChI Key: MDCXKIYNRQQZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-8-(trifluoromethoxy)isoquinoline is a versatile fluorinated heterocyclic building block designed for advanced pharmaceutical and agrochemical research. Its structure, featuring an electron-deficient isoquinoline core, a reactive chloro substituent, and a metabolically stable trifluoromethoxy group, makes it a valuable scaffold in drug discovery . The chlorine atom at the 1-position serves as a prime handle for metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies . The trifluoromethoxy group is a key modulator, known to enhance lipophilicity, improve membrane permeability, and increase metabolic stability of lead compounds, thereby optimizing their pharmacokinetic profiles . This compound is particularly useful for synthesizing potential inhibitors of various enzymes and is being investigated in the development of novel urease inhibitors, which are relevant for targeting Helicobacter pylori infections . Researchers also utilize this scaffold to create molecules with documented antifungal and anticancer activities, leveraging the intrinsic biological profile of the isoquinoline family . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-8-(trifluoromethoxy)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-9-8-6(4-5-15-9)2-1-3-7(8)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXKIYNRQQZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Chloro-8-(trifluoromethoxy)isoquinoline and Its Analogs for Advanced Drug Discovery

Executive Summary

This guide has been structured to provide maximum value to researchers and drug development professionals by leveraging the available data on the trifluoromethyl analog and the foundational principles of medicinal chemistry. We will dissect the molecule's core components—the isoquinoline scaffold, the 1-chloro substituent, and the critical 8-trifluoromethoxy group—to provide a comprehensive understanding of its synthesis, potential properties, and applications. By contrasting the trifluoromethoxy (-OCF3) group with the more common trifluoromethyl (-CF3) group, this document offers deep insights into the strategic design of novel therapeutics.

Section 1: The Isoquinoline Scaffold: A Privileged Core in Medicinal Chemistry

The isoquinoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This scaffold is a cornerstone in pharmacology, found in a vast array of natural products and synthetic drugs[4][5]. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.

Key Therapeutic Applications of Isoquinoline Derivatives:

  • Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by inhibiting critical enzymes like topoisomerases and protein kinases[6].

  • Antimicrobial Agents: The isoquinoline nucleus is present in compounds with broad-spectrum activity against bacteria, fungi, and parasites[4].

  • Neurological Agents: The scaffold is found in numerous alkaloids, like morphine and codeine, with significant effects on the central nervous system[4].

The inherent biological relevance of the isoquinoline scaffold makes novel derivatives, such as the one , compelling targets for synthesis and screening in drug discovery programs[5].

Section 2: Decoding the Substituents: A Tale of Two Fluorinated Groups

The functionality and potential of the target molecule are dictated by its unique substitution pattern. The chloro- group at the 1-position and the trifluoromethoxy group at the 8-position each impart distinct and powerful characteristics.

Part A: The 1-Chloro Substituent as a Synthetic Handle

The chlorine atom at the 1-position of the isoquinoline ring is highly significant from a synthetic standpoint. Due to the electron-withdrawing nature of the adjacent ring nitrogen, this position is activated towards nucleophilic aromatic substitution (SNAr). This makes the 1-chloro group an excellent leaving group, providing a versatile entry point for introducing a wide range of functional groups (e.g., amines, ethers, thiols) to build molecular diversity.

This reactivity is a key strategic element, allowing for the late-stage functionalization of the isoquinoline core, a highly desirable feature in the construction of compound libraries for high-throughput screening.

parent 1-Chloro-8-(trifluoromethoxy)isoquinoline product 1-Substituted Isoquinoline Derivative parent->product S_NAr Reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->product hcl HCl product->hcl

Caption: Synthetic utility of the 1-chloro group.
Part B: Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3): A Critical Comparison

The introduction of fluorine-containing groups is a premier strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles[7][8][9]. While both -OCF3 and -CF3 are powerfully electron-withdrawing, their effects on molecular properties are distinct and nuanced.

  • Lipophilicity: The trifluoromethoxy (-OCF3) group is one of the most lipophilic substituents used in medicinal chemistry. Its Hansch-Fujita lipophilicity parameter (π) is approximately +1.04, significantly higher than that of the trifluoromethyl (-CF3) group (π ≈ +0.88)[7]. This enhanced lipophilicity can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, making both groups highly resistant to metabolic degradation[7]. The -OCF3 group, in particular, is extremely stable and can be used to block metabolic hotspots on an aromatic ring.

  • Conformation and Electronics: The oxygen atom in the -OCF3 group introduces a degree of conformational flexibility not present in the -CF3 group. Electronically, the -OCF3 group acts as a strong withdrawing group through induction but a weak donating group through resonance, a unique electronic profile that can be exploited to fine-tune interactions with biological targets.

The strategic choice between an -OCF3 and a -CF3 group allows a medicinal chemist to subtly modulate a drug candidate's properties to achieve an optimal balance of potency, selectivity, and pharmacokinetics[8].

Section 3: Proposed Synthesis Pathway

While a specific, validated synthesis for 1-Chloro-8-(trifluoromethoxy)isoquinoline is not published, a plausible route can be designed based on established isoquinoline synthesis methodologies[10]. A common approach involves the Bischler-Napieralski or Pictet-Spengler cyclization, followed by chlorination.

Proposed Multi-Step Synthesis:

  • Starting Material: Begin with a commercially available or synthesized 2-bromo- or 2-iodo-benzonitrile derivative bearing a trifluoromethoxy group.

  • Side Chain Elaboration: Introduce a two-carbon unit that will form the pyridine ring of the isoquinoline.

  • Cyclization: Induce an intramolecular cyclization to form the isoquinoline-N-oxide.

  • Chlorination: Treat the N-oxide intermediate with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride. This step simultaneously aromatizes the pyridine ring and installs the chlorine atom at the 1-position[11].

cluster_0 Synthetic Workflow A Starting Material (Substituted Phenethylamine) B Intermediate (Dihydroisoquinoline) A->B Cyclization (e.g., Bischler-Napieralski) C Intermediate (Isoquinoline-N-Oxide) B->C Oxidation D Final Product 1-Chloro-8-(OCF3)isoquinoline C->D Chlorination (e.g., POCl3)

Caption: High-level proposed synthetic workflow.

Section 4: Physicochemical Data Analysis

This table summarizes the available data for the reference compound, 1-Chloro-8-(trifluoromethyl)isoquinoline, and provides predicted values for the target compound.

Property1-Chloro-8-(trifluoromethyl)isoquinoline1-Chloro-8-(trifluoromethoxy)isoquinoline (Predicted)Reference / Rationale
CAS Number 1283719-92-5Not Available[1][2][3]
Molecular Formula C10H5ClF3NC10H5ClF3NO-
Molecular Weight 231.6 g/mol 247.6 g/mol [1]
Physical Form SolidLikely a solid[3]
Purity Typically ≥96%-[3]
Lipophilicity (cLogP) ~3.5 (Calculated)~4.0 (Predicted)-OCF3 is more lipophilic than -CF3
pKa (basic) Lower (Predicted)Higher (Predicted)-CF3 is more electron-withdrawing

Section 5: Potential Applications & Future Research Directions

Given the established bioactivity of the isoquinoline scaffold and the beneficial properties imparted by fluorination, 1-Chloro-8-(trifluoromethoxy)isoquinoline is a promising candidate for investigation in several therapeutic areas:

  • Oncology: The trifluoromethyl group is a common feature in modern kinase inhibitors[12]. The unique electronic properties of the trifluoromethoxy group could lead to novel binding interactions and improved selectivity profiles for cancer-related targets.

  • Infectious Diseases: Halogenated isoquinolines have shown potential as antimicrobial agents[6][13]. The high metabolic stability and lipophilicity of the target compound could enhance its ability to penetrate microbial cell walls and resist degradation.

  • Neuroscience: The isoquinoline core is a well-known pharmacophore for CNS targets. The compound's properties could be leveraged to design novel agents for neurological disorders, with careful optimization to ensure appropriate blood-brain barrier penetration.

Self-Validating Experimental Protocol:

  • Synthesis & Confirmation: Synthesize the target compound via the proposed route. Confirm its structure and purity unequivocally using 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry, and HPLC.

  • Physicochemical Profiling: Experimentally determine key properties like solubility, LogP/LogD, and pKa. This data is critical for interpreting biological results and for future structure-activity relationship (SAR) studies.

  • Initial Biological Screening: Screen the compound in a panel of relevant assays based on the therapeutic hypotheses (e.g., a kinase inhibitor panel, antimicrobial susceptibility assays).

  • Analog Synthesis: Based on initial results, utilize the reactive 1-chloro position to synthesize a small library of analogs to rapidly establish an initial SAR.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Chloro-8-(trifluoromethoxy)isoquinoline is not available, precautions should be based on analogous compounds like 1-chloroisoquinoline and other halogenated aromatic compounds[14][15].

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[15][16].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

1-Chloro-8-(trifluoromethoxy)isoquinoline represents an intriguing, albeit currently uncharacterized, molecular target for drug discovery. By understanding its constituent parts—the privileged isoquinoline scaffold, the synthetically versatile 1-chloro group, and the pharmacologically powerful 8-trifluoromethoxy substituent—researchers can logically approach its synthesis and biological evaluation. The direct comparison with its trifluoromethyl analog (CAS 1283719-92-5) provides a valuable benchmark for predicting its properties and potential advantages. This guide provides the foundational knowledge and strategic framework necessary for scientists to explore the therapeutic potential of this and related novel chemical entities.

References

Sources

Strategic Utilization of 8-Trifluoromethoxyisoquinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethoxy (


) group into N-heterocycles represents a paradigm shift in modern medicinal chemistry. While often termed a "super-halogen" due to its electron-withdrawing nature and high lipophilicity, its application at the 8-position of the isoquinoline scaffold  offers unique, underutilized advantages. This guide details the structural rationale, synthetic challenges, and pharmacological benefits of 8-trifluoromethoxyisoquinoline derivatives. It is designed for medicinal chemists seeking to exploit "peri-interaction" steric locks and metabolic blocking strategies to optimize lead compounds.

The Fluorine Effect: Physicochemical & Structural Rationale

The 8-position of the isoquinoline ring is spatially unique. Unlike the 5-, 6-, or 7-positions, the 8-position is peri-planar to position 1. This proximity creates a "steric clash zone" that can be leveraged for conformational restriction.

The "Peri-Lock" Conformational Control

In 1-substituted isoquinolines (a common pharmacophore), a substituent at C8 exerts significant steric pressure on the C1 moiety.

  • Rotational Barrier: Introducing a bulky

    
     group at C8 restricts the rotation of C1-substituents (e.g., benzyl or aryl groups).
    
  • Bioactive Conformation: This restriction can lock the molecule into a specific atropisomer or rotamer, potentially reducing the entropic penalty of binding to a target protein (e.g., Kinases or GPCRs).

Electronic and Metabolic Profiling

The


 group alters the physicochemical landscape of the isoquinoline core:
PropertyEffect of 8-

Substitution
Medicinal Chemistry Implication
Lipophilicity Increases LogP (

)
Enhances CNS penetration and membrane permeability.
Basicity (pKa) Decreases pKa of N2 (approx. -1.5 units)Reduces lysosomal trapping; alters solubility profile.
Metabolic Stability Blocks C8 oxidationPrevents formation of potentially toxic quinone-imine metabolites; extends

.
Conformation Orthogonal orientation of

bond
The

bond often twists out of plane, filling unique hydrophobic pockets.

Synthetic Architectures

Accessing the 8-position is synthetically non-trivial due to the lack of directing effects in the pyridine ring that favor this position. We present two distinct protocols: De Novo Construction (highest reliability) and Late-Stage Functionalization (highest versatility).

Protocol A: Modified Pomeranz-Fritsch Cyclization (De Novo)

This route is preferred for generating multigram quantities of the core scaffold. It relies on pre-functionalized building blocks to guarantee regiocontrol.

Reagents:

  • Precursor: 2-(Trifluoromethoxy)benzaldehyde (Commercial or prepared via phenol alkylation).

  • Amine Source: Aminoacetaldehyde diethyl acetal.[1]

  • Cyclization Agent: Chlorosulfonic acid or Polyphosphoric acid (PPA).

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in dry toluene.

    • Reflux with a Dean-Stark trap to remove water (approx. 4h) until imine formation is complete.

    • Concentrate in vacuo to yield the crude imine.

  • Cyclization:

    • Add the crude imine dropwise to cold (

      
      ) chlorosulfonic acid (excess). Note: PPA can be used but often requires higher temperatures (
      
      
      
      ), which may degrade the
      
      
      group.
    • Stir at room temperature for 12-24h. The electron-withdrawing

      
       deactivates the ring, making this cyclization slower than with electron-rich substrates.
      
  • Workup:

    • Pour onto crushed ice/NH4OH carefully. Extract with DCM.

    • Purify via flash chromatography (Hexane/EtOAc) to yield 8-(trifluoromethoxy)isoquinoline .

Protocol B: Late-Stage Palladium-Catalyzed Trifluoromethoxylation

For diversifying late-stage leads, direct trifluoromethoxylation of 8-bromoisoquinoline is viable, though it requires specific ligands to overcome the steric hindrance at the peri-position.

Reaction System:

  • Substrate: 8-Bromoisoquinoline.[2]

  • Reagent: AgOCF3 (Silver trifluoromethoxide) or stable equivalents (e.g., Togni-type reagents with CsF).

  • Catalyst: Pd(OAc)2 / BrettPhos (Bulky ligands are essential).

  • Oxidant: Selectfluor (if using oxidative cross-coupling cycles).

Workflow:

  • In a glovebox, combine 8-bromoisoquinoline (1.0 eq), AgOCF3 (2.0 eq), Pd catalyst (5 mol%), and ligand (7.5 mol%) in dry toluene.

  • Heat to

    
     for 12h in a sealed tube.
    
  • Mechanistic Note: The reaction proceeds via reductive elimination from a high-valent Pd-center. The peri-hydrogen at C1 may cause steric drag, necessitating higher catalyst loading.

Visualizing the Synthesis & Logic

G cluster_logic Strategic Rationale Start_DeNovo 2-(OCF3)Benzaldehyde Imine Schiff Base Intermediate Start_DeNovo->Imine + Aminoacetaldehyde acetal - H2O Cyclization Acid-Mediated Cyclization (Pomeranz-Fritsch) Imine->Cyclization Chlorosulfonic Acid 0°C -> RT Target 8-(Trifluoromethoxy)isoquinoline Cyclization->Target Regiospecific Ring Closure Logic1 Peri-Lock Effect: Steric clash with C1-substituents Target->Logic1 Logic2 Metabolic Block: Prevents C8-hydroxylation Target->Logic2 Start_Late 8-Bromoisoquinoline Pd_Cycle Pd-Catalyzed Cross-Coupling (AgOCF3 / BrettPhos) Start_Late->Pd_Cycle Oxidative Addition Pd_Cycle->Target Reductive Elimination (Sterically Demanding)

Figure 1: Dual synthetic pathways for accessing the 8-trifluoromethoxyisoquinoline core, highlighting the De Novo and Late-Stage strategies.

Medicinal Chemistry Case Study: 1,8-Disubstituted Tetrahydroisoquinolines

The most potent application of this scaffold lies in 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives.

Application: Calcium Channel Blockers

Research indicates that 1,8-disubstituted THIQs act as potent calcium channel blockers (N-type) for chronic pain management.[2]

  • The Problem: 1-substituted THIQs are often metabolically labile and conformationally flexible, leading to off-target effects.

  • The 8-

    
     Solution: 
    
    • Metabolic Shield: The

      
       group at C8 prevents Phase I oxidation at this electron-rich site.
      
    • Conformational Bias: In 1-benzyl-8-trifluoromethoxy-THIQ, the

      
       group forces the benzyl group at C1 into a pseudo-axial orientation to minimize steric clash. This pre-organized conformation mimics the bound state required for channel inhibition, potentially improving potency by 10-100 fold compared to the 8-H analog.
      
Synthesis of the THIQ Core

To access the tetrahydro- derivative, the Pictet-Spengler reaction is superior to reducing the aromatic isoquinoline.

  • Starting Material: 2-(Trifluoromethoxy)phenethylamine.

  • Reaction: Condensation with an aldehyde (R-CHO) in the presence of acid (TFA or HCl).

  • Outcome: Direct formation of the 1-substituted-8-trifluoromethoxy-1,2,3,4-tetrahydroisoquinoline.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 2018. [Link] (Provides the foundational lithiation logic and 1,8-disubstituted THIQ biological context).

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals, 2023. [Link] (Authoritative review on the physicochemical properties of OCF3).

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 2010. [Link] (Source for the BrettPhos-catalyzed late-stage functionalization protocols).

  • Isoquinoline - Wikipedia. [Link] (General numbering and Pomeranz-Fritsch reaction mechanism verification).

Sources

1-Chloro-8-(trifluoromethoxy)isoquinoline: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated and fluorinated heterocycles serve as indispensable building blocks. 1-Chloro-8-(trifluoromethoxy)isoquinoline is a highly specialized, bifunctional scaffold designed for late-stage diversification. Featuring a highly reactive C1-chloro handle and a metabolically stable C8-trifluoromethoxy group, this molecule offers a unique combination of synthetic versatility and favorable physicochemical properties. This whitepaper provides an in-depth technical analysis of its molecular characteristics, validated synthetic protocols, and strategic utility in medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The strategic placement of substituents on the isoquinoline core dictates both its reactivity and its behavior in biological systems. The quantitative data for 1-chloro-8-(trifluoromethoxy)isoquinoline is summarized in Table 1.

Table 1: Key Physicochemical Properties

PropertyValueStructural Implication
Molecular Formula C₁₀H₅ClF₃NODefines the exact atomic composition.
Molecular Weight 247.60 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Exact Mass 247.0012 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 3 (N, O, F)Provides vectors for target protein interaction.
TPSA ~22.1 ŲHighly lipophilic; predicts excellent blood-brain barrier (BBB) penetration.
The Causality of Substituent Selection
  • The 8-Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group is highly lipophilic (Hansch parameter

    
    ) and strongly electron-withdrawing[1]. Unlike a standard methoxy group, which is highly susceptible to O-demethylation by hepatic CYP450 enzymes, the robust C-F bonds in the -OCF₃ group block metabolic degradation[2]. Its placement at the C8 position sterically shields the isoquinoline core while modulating the pKa of the adjacent nitrogen, optimizing the molecule's pharmacokinetic profile.
    
  • The 1-Chloro (-Cl) Group: Positioned ortho to the heterocyclic nitrogen, the C1 carbon is highly electron-deficient. The chlorine atom acts as an exceptional leaving group, priming the molecule for both nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions[3].

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 1-chloroisoquinolines requires regioselective functionalization. Direct chlorination of isoquinoline often yields a mixture of isomers. Therefore, the industry standard relies on the activation of an N-oxide intermediate.

SynthRoute A 8-(OCF3)-Isoquinoline B N-Oxide Intermediate (mCPBA) A->B Oxidation (CH2Cl2, 0°C) C POCl3 Activation (Reissert-type) B->C +POCl3 (105°C) D 1-Chloro-8-(OCF3)- Isoquinoline C->D Rearrangement & Chlorination

Synthetic workflow for 1-chloro-8-(trifluoromethoxy)isoquinoline via N-oxide activation.

Step-by-Step Protocol: The N-Oxide Route

This protocol is designed as a self-validating system , ensuring that each step provides measurable analytical feedback before proceeding.

Step 1: N-Oxidation

  • Procedure: Dissolve 8-(trifluoromethoxy)isoquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) in portions to control the exothermic oxidation.

  • Causality: mCPBA selectively oxidizes the basic isoquinoline nitrogen. The 0 °C temperature prevents over-oxidation or ring-opening side reactions.

  • In-Process Validation: Monitor via TLC (5% MeOH in DCM). The starting material (high Rf) will convert to a highly polar, baseline-retained spot (the N-oxide). LC-MS must confirm a mass shift of +16 Da (

    
    ).
    

Step 2: Reissert-Type Chlorination

  • Procedure: Isolate the N-oxide and dissolve it in neat phosphorus oxychloride (POCl₃, 10 eq) under an inert argon atmosphere. Heat the reaction mixture to 105 °C and reflux overnight.

  • Causality: POCl₃ serves a dual purpose. It acts as an electrophile, phosphorylating the N-oxide oxygen to create a superior leaving group. Subsequently, the liberated chloride ion attacks the highly electrophilic C1 position. The elevated temperature (105 °C) provides the necessary activation energy for the subsequent elimination of the phosphate species and rearomatization of the ring[3].

  • In-Process Validation: Quench a 10

    
    L aliquot into cold methanol. LC-MS analysis must show the disappearance of the N-oxide mass and the emergence of the product mass (
    
    
    
    ). Crucially, the mass spectrum must display a classic 3:1 isotopic ratio indicative of the ³⁵Cl/³⁷Cl isotopes, validating the successful incorporation of the chlorine atom.
  • Workup: Remove excess POCl₃ via vacuum distillation. Quench the residue carefully with ice water to hydrolyze residual phosphoryl species, then extract with ethyl acetate. Purify via silica gel chromatography.

Analytical Characterization Standards

To ensure absolute trustworthiness in drug development, the synthesized batch must pass stringent analytical gates.

  • HPLC-UV: Utilize a biphenyl or fluorinated stationary phase (e.g., PFPP column) rather than a standard C18. Causality: Fluorinated stationary phases provide superior

    
     and dipole-dipole interactions with the -OCF₃ group, ensuring sharp peak shapes and accurate purity determination (>98% required).
    
  • High-Resolution Mass Spectrometry (HRMS-ESI+): The theoretical

    
     is 248.0085. The observed mass must fall within a 
    
    
    
    ppm error margin to confirm the exact atomic composition.
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Expect a highly deshielded doublet for the C3 proton (adjacent to the nitrogen) at ~8.3 ppm. The C8-OCF₃ group will cause a distinct splitting pattern in the aromatic region due to through-space electronic effects.

    • ¹⁹F NMR (376 MHz, CDCl₃): A sharp, definitive singlet at approximately -57.0 to -58.0 ppm is mandatory, confirming the intact trifluoromethoxy group.

Strategic Applications in Medicinal Chemistry

The true value of 1-chloro-8-(trifluoromethoxy)isoquinoline lies in its role as a divergent hub for library synthesis. The C1-chloro position acts as a programmable node for introducing diverse pharmacophores.

MedChem cluster_reactions Core 1-Chloro-8-(OCF3)-Isoquinoline Suzuki Suzuki-Miyaura Coupling (Pd) Core->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (Pd) Core->Buchwald Amines SNAr SNAr Reaction (Nucleophiles) Core->SNAr Heat / Base Prod1 1-Aryl-8-(OCF3)-Isoquinoline Suzuki->Prod1 Prod2 1-Amino-8-(OCF3)-Isoquinoline Buchwald->Prod2 Prod3 1-Alkoxy-8-(OCF3)-Isoquinoline SNAr->Prod3

Divergent late-stage functionalization pathways utilizing the C1-chloro handle.

  • Suzuki-Miyaura Cross-Coupling: Reacting the core with aryl or heteroaryl boronic acids under Pd(dppf)Cl₂ catalysis yields 1-aryl derivatives. Causality: The electron-deficient nature of the C1 position accelerates the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions compared to unactivated aryl chlorides.

  • Nucleophilic Aromatic Substitution (SₙAr): Heating the core with primary or secondary aliphatic amines in the presence of a non-nucleophilic base (e.g., DIPEA) displaces the chloride. This is a highly efficient method for synthesizing kinase inhibitors, where the resulting 1-aminoisoquinoline motif often acts as a critical hinge-binding element in the ATP pocket of target kinases.

References

1.[2] Title: Buy 7-(trifluoromethoxy)isoquinolin-1(2H)-one | 1184917-30-3. Source: Smolecule. URL: 2. Title: 1-Chloroisoquinoline synthesis. Source: ChemicalBook. URL: 3.[3] Title: DEVELOPMENT OF A FACILE AND INEXPENSIVE ROUTE FOR THE PREPARATION OF α-HALOBENZOPYRIDINES FROM α-UNSUBSTITUTED BENZOPYRIDINES. Source: Semantic Scholar. URL: 4.[1] Title: Regioselective Synthesis of N‐Heteroaromatic Trifluoromethoxy Compounds by Direct O−CF3 Bond Formation. Source: ResearchGate. URL:

Sources

A Comparative Technical Guide: 1-chloro-8-trifluoromethylisoquinoline vs. 1-chloro-8-trifluoromethoxyisoquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Impact of Fluorine Substitution

The isoquinoline core is a privileged heterocyclic scaffold, forming the central framework of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid structure and ability to be functionalized at various positions make it a versatile template in medicinal chemistry for the design of novel therapeutic agents.[3] The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, has become a cornerstone of modern drug design. These groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.[4][5] This guide provides an in-depth comparative analysis of two closely related, yet distinct, isoquinoline derivatives: 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline. Understanding the nuanced differences imparted by the -CF3 and -OCF3 moieties at the 8-position is crucial for their strategic deployment in drug discovery programs.

I. Synthesis and Strategic Considerations

The synthesis of polysubstituted isoquinolines often presents challenges, particularly with electron-withdrawing groups on the carbocyclic ring.[6][7] Traditional methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions are generally more effective with electron-rich systems.[6][8] Therefore, the construction of the target molecules requires careful selection of starting materials and synthetic routes.

Proposed Synthesis of 1-chloro-8-trifluoromethylisoquinoline

A plausible route to 1-chloro-8-trifluoromethylisoquinoline involves a multi-step sequence starting from 2-bromo-1-(trifluoromethyl)benzene. This approach leverages established isoquinoline synthesis methodologies, adapted for an electron-deficient substrate.

Experimental Protocol: Proposed Synthesis of 1-chloro-8-trifluoromethylisoquinoline

  • Step 1: Sonogashira Coupling. To a solution of 2-bromo-1-(trifluoromethyl)benzene in a suitable solvent (e.g., THF/Et3N), add a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and trimethylsilylacetylene. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). After workup and purification, the corresponding 2-(trimethylsilylethynyl)-1-(trifluoromethyl)benzene is obtained.

  • Step 2: Desilylation. Treat the product from Step 1 with a fluoride source (e.g., TBAF in THF) or potassium carbonate in methanol to remove the trimethylsilyl group, yielding 2-ethynyl-1-(trifluoromethyl)benzene.

  • Step 3: Cyclization to form 8-trifluoromethylisoquinoline. This step is challenging due to the electron-withdrawing nature of the -CF3 group. A potential approach is a transition-metal-catalyzed cyclization. For instance, reacting 2-ethynyl-1-(trifluoromethyl)benzene with a suitable nitrogen source, such as an azide, in the presence of a rhodium or gold catalyst could facilitate the formation of the isoquinoline ring.

  • Step 4: N-Oxidation. The resulting 8-trifluoromethylisoquinoline is then oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane).

  • Step 5: Chlorination. The 8-trifluoromethylisoquinoline-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to install the chlorine atom at the 1-position, affording the final product, 1-chloro-8-trifluoromethylisoquinoline.

G cluster_0 Proposed Synthesis of 1-chloro-8-trifluoromethylisoquinoline 2-bromo-1-(trifluoromethyl)benzene 2-bromo-1-(trifluoromethyl)benzene 2-ethynyl-1-(trifluoromethyl)benzene 2-ethynyl-1-(trifluoromethyl)benzene 2-bromo-1-(trifluoromethyl)benzene->2-ethynyl-1-(trifluoromethyl)benzene Sonogashira Coupling & Desilylation 8-trifluoromethylisoquinoline 8-trifluoromethylisoquinoline 2-ethynyl-1-(trifluoromethyl)benzene->8-trifluoromethylisoquinoline Cyclization 8-trifluoromethylisoquinoline-N-oxide 8-trifluoromethylisoquinoline-N-oxide 8-trifluoromethylisoquinoline->8-trifluoromethylisoquinoline-N-oxide N-Oxidation (m-CPBA) 1-chloro-8-trifluoromethylisoquinoline 1-chloro-8-trifluoromethylisoquinoline 8-trifluoromethylisoquinoline-N-oxide->1-chloro-8-trifluoromethylisoquinoline Chlorination (POCl3)

Caption: Proposed synthetic workflow for 1-chloro-8-trifluoromethylisoquinoline.

Proposed Synthesis of 1-chloro-8-trifluoromethoxyisoquinoline

The synthesis of the trifluoromethoxy analog follows a similar logic, starting from 2-bromo-1-(trifluoromethoxy)benzene. The key challenge remains the cyclization step due to the electron-withdrawing nature of the -OCF3 group.

Experimental Protocol: Proposed Synthesis of 1-chloro-8-trifluoromethoxyisoquinoline

  • Step 1: Sonogashira Coupling and Desilylation. Following the same procedure as for the trifluoromethyl analog, 2-bromo-1-(trifluoromethoxy)benzene is converted to 2-ethynyl-1-(trifluoromethoxy)benzene.

  • Step 2: Cyclization to form 8-trifluoromethoxyisoquinoline. Similar to the -CF3 analog, a transition-metal-catalyzed cyclization would likely be necessary.

  • Step 3: N-Oxidation. The resulting 8-trifluoromethoxyisoquinoline is oxidized to its N-oxide using m-CPBA.

  • Step 4: Chlorination. The N-oxide is then chlorinated with POCl3 to yield 1-chloro-8-trifluoromethoxyisoquinoline.

G cluster_1 Proposed Synthesis of 1-chloro-8-trifluoromethoxyisoquinoline 2-bromo-1-(trifluoromethoxy)benzene 2-bromo-1-(trifluoromethoxy)benzene 2-ethynyl-1-(trifluoromethoxy)benzene 2-ethynyl-1-(trifluoromethoxy)benzene 2-bromo-1-(trifluoromethoxy)benzene->2-ethynyl-1-(trifluoromethoxy)benzene Sonogashira Coupling & Desilylation 8-trifluoromethoxyisoquinoline 8-trifluoromethoxyisoquinoline 2-ethynyl-1-(trifluoromethoxy)benzene->8-trifluoromethoxyisoquinoline Cyclization 8-trifluoromethoxyisoquinoline-N-oxide 8-trifluoromethoxyisoquinoline-N-oxide 8-trifluoromethoxyisoquinoline->8-trifluoromethoxyisoquinoline-N-oxide N-Oxidation (m-CPBA) 1-chloro-8-trifluoromethoxyisoquinoline 1-chloro-8-trifluoromethoxyisoquinoline 8-trifluoromethoxyisoquinoline-N-oxide->1-chloro-8-trifluoromethoxyisoquinoline Chlorination (POCl3)

Caption: Proposed synthetic workflow for 1-chloro-8-trifluoromethoxyisoquinoline.

II. Comparative Physicochemical Properties

The seemingly subtle change from a -CF3 to an -OCF3 group results in significant differences in electronic properties and lipophilicity, which are critical for drug-like characteristics.

Property1-chloro-8-trifluoromethylisoquinoline1-chloro-8-trifluoromethoxyisoquinolineRationale for Differences
Molecular Formula C10H5ClF3NC10H5ClF3NOPresence of an additional oxygen atom.
Molecular Weight 231.61 g/mol 247.61 g/mol Addition of an oxygen atom (approx. 16 g/mol ).
Calculated LogP ~3.5-4.0~4.0-4.5The -OCF3 group is generally more lipophilic than the -CF3 group.[9]
Calculated pKa ~1.5-2.5~1.0-2.0Both are weak bases due to the electron-withdrawing nature of the substituents and the chloro group. The -OCF3 group is a slightly stronger electron-withdrawing group, further reducing the basicity of the isoquinoline nitrogen.
Metabolic Stability Expected to be highGenerally expected to be higher than the -CF3 analogThe -OCF3 group is highly resistant to enzymatic degradation, particularly O-dealkylation, which is a common metabolic pathway for methoxy groups.[10][11] The C-F bonds in both groups are very strong, contributing to overall metabolic stability.[5]

III. Spectroscopic Analysis: Predicted Fingerprints

¹H NMR Spectroscopy

The proton NMR spectra of both compounds will be complex in the aromatic region (typically 7.0-9.0 ppm). The key difference will be the chemical shifts of the protons on the carbocyclic ring, which are influenced by the electronic nature of the 8-substituent. The -OCF3 group, being more electron-withdrawing, is expected to cause a greater downfield shift for the adjacent protons compared to the -CF3 group.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct signals for the trifluoromethyl and trifluoromethoxy carbons. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the -OCF3 group will also be a quartet but will be shifted further downfield due to the adjacent oxygen atom. The chemical shifts of the aromatic carbons will also be influenced by the different electronic effects of the two substituents.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectra will provide a clear distinction. Both compounds will show a singlet for the three fluorine atoms. However, the chemical shift of the -OCF3 group will be significantly different from that of the -CF3 group, typically appearing at a higher field (less deshielded).

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by absorptions characteristic of the substituted isoquinoline ring system. The key differentiating feature will be the C-O stretching vibration for the trifluoromethoxy compound, which is absent in the trifluoromethyl analog. Both will exhibit strong C-F stretching vibrations.

IV. Reactivity and Application as Synthetic Intermediates

The primary point of reactivity on these molecules for further derivatization is the chlorine atom at the 1-position. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the fused pyridine ring.[12]

Nucleophilic Aromatic Substitution (SNAr)

Both 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline are expected to undergo SNAr reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity makes them valuable building blocks for the synthesis of libraries of substituted isoquinolines for structure-activity relationship (SAR) studies.

The relative reactivity of the two compounds in SNAr reactions will depend on the net electron-withdrawing effect of the 8-substituent on the 1-position. As the -OCF3 group is a slightly stronger electron-withdrawing group than -CF3, it is anticipated that 1-chloro-8-trifluoromethoxyisoquinoline will be slightly more reactive towards nucleophiles.

G cluster_2 Reactivity in Nucleophilic Aromatic Substitution 1-Chloro-8-X-isoquinoline\n(X = CF3 or OCF3) 1-Chloro-8-X-isoquinoline (X = CF3 or OCF3) 1-Nu-8-X-isoquinoline 1-Nu-8-X-isoquinoline 1-Chloro-8-X-isoquinoline\n(X = CF3 or OCF3)->1-Nu-8-X-isoquinoline Nu-H (e.g., R-NH2, R-OH, R-SH)

Caption: General scheme for nucleophilic substitution at the 1-position.

V. Implications for Drug Discovery and Development

The choice between a -CF3 and an -OCF3 group can have a profound impact on the biological activity and pharmacokinetic profile of a drug candidate.

  • Lipophilicity and Permeability: The higher lipophilicity of the -OCF3 group can enhance membrane permeability and absorption.[9] However, excessive lipophilicity can also lead to increased metabolic turnover and off-target effects. The choice between -CF3 and -OCF3 allows for fine-tuning of the molecule's overall lipophilicity to achieve an optimal balance.

  • Metabolic Stability: Both groups generally enhance metabolic stability compared to their non-fluorinated counterparts.[10] The -OCF3 group is particularly effective at blocking oxidative metabolism at the position of substitution.[5]

  • Target Binding: The different electronic and steric profiles of the -CF3 and -OCF3 groups can lead to distinct interactions with biological targets. The -CF3 group is a strong electron-withdrawing group and can participate in dipole-dipole and hydrogen-bonding interactions.[5] The -OCF3 group, while also electron-withdrawing, has a different conformational preference and can influence the overall shape of the molecule.

  • Structure-Activity Relationships (SAR): The synthesis of both 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline provides access to two parallel sets of derivatives for SAR exploration. By systematically replacing the chlorine atom with various other functional groups, researchers can probe the importance of the 8-substituent in modulating biological activity. For example, in the context of kinase inhibition, where isoquinolines are a common scaffold, the subtle differences between -CF3 and -OCF3 could lead to significant changes in potency and selectivity.

VI. Conclusion

1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline represent two valuable and distinct building blocks for medicinal chemistry. While they share the same core isoquinoline scaffold and a reactive chloro-substituent, the choice between the trifluoromethyl and trifluoromethoxy group at the 8-position offers a strategic tool for modulating key drug-like properties. The -OCF3 analog is predicted to be more lipophilic and potentially more metabolically stable, while also being slightly more reactive towards nucleophilic substitution. The synthesis of both compounds, though challenging, opens the door to the creation of diverse libraries of 8-substituted isoquinolines, enabling a deeper understanding of their structure-activity relationships and facilitating the discovery of novel therapeutic agents.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available online: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. Available online: [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Available online: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]

  • Bischler–Napieralski reaction. Grokipedia. Available online: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available online: [Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Books Gateway. Available online: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available online: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available online: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available online: [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available online: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available online: [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available online: [Link]

  • NMR Spectrum Prediction Service. CD ComputaBio. Available online: [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. Available online: [Link]

  • 2-Bromo-1,3-bis(trifluoromethyl)benzene. PubChem. Available online: [Link]

  • Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. ResearchGate. Available online: [Link]

  • CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • Computational NMR Prediction: A Microreview. Corin Wagen. Available online: [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available online: [Link]

  • Machine learning in computational NMR-aided structural elucidation. Frontiers. Available online: [Link]

  • Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H).. ResearchGate. Available online: [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. Available online: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available online: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available online: [Link]

  • Predicting NMR spectra by computational methods: structure revision of hexacyclinol. PubMed. Available online: [Link]

  • Reactivity of Quinoline. YouTube. Available online: [Link]

Sources

A Senior Application Scientist's Guide to Cryogenic Electron Microscopy (Cryo-EM) in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The paradigm of structure-based drug design (SBDD) has been fundamentally transformed by the "resolution revolution" in cryogenic electron microscopy (Cryo-EM).[1][2] This guide provides an in-depth methodological and application-focused overview for researchers, scientists, and drug development professionals. It moves beyond procedural descriptions to explain the causal logic behind critical experimental steps, from sample vitrification to high-resolution data processing. We explore the application of single-particle Cryo-EM in elucidating the structures of challenging drug targets, visualizing molecular interactions, and accelerating lead optimization. By integrating field-proven insights with detailed protocols and data validation strategies, this document serves as a technical resource for leveraging Cryo-EM to its full potential in the pharmaceutical pipeline.

Introduction: A New Era for Structural Biology in Drug Discovery

The central tenet of structure-based drug design is that knowledge of a drug target's three-dimensional structure can rationalize and accelerate the discovery of potent, selective therapeutics.[3] For decades, X-ray crystallography was the primary engine driving SBDD, providing atomic-level blueprints of proteins.[1][2] However, its prerequisite for well-ordered crystals presented a significant bottleneck, particularly for large, flexible macromolecular complexes and integral membrane proteins—classes that include many of the most valuable drug targets.[2][4][5]

The emergence of single-particle Cryo-EM as a robust, high-resolution technique has broken this impasse.[6][7] Cryo-EM allows for the study of macromolecules in a near-native, vitrified state, bypassing the need for crystallization.[1][8] This has unlocked structural insights into previously intractable targets like G protein-coupled receptors (GPCRs) and ion channels, which are central to modern pharmacology.[4][9][10][11] This guide details the methodology that underpins this transformative technology and its direct application to the challenges of modern drug discovery.

Part I: The Core Methodology of Single-Particle Cryo-EM

The journey from a purified protein solution to a high-resolution 3D map involves a meticulously controlled workflow. Each stage is designed to preserve the sample's native structure while maximizing the signal extracted from electron micrographs.[12]

Section 1.1: The Principle of Vitrification: Locking Molecules in Place

The foundational step in Cryo-EM is vitrification, a process of ultra-rapid cooling that traps the sample in a thin layer of amorphous, non-crystalline ice.[13][14]

  • Causality: The critical objective is to outpace the formation of crystalline ice. Ice crystals are the bane of cryo-biology; their lattice structure would physically destroy the delicate architecture of macromolecules. By plunging the sample into a cryogen like liquid ethane, the water molecules are "frozen" in their disordered, liquid-like state, preserving the protein's native conformation.[8][13][15]

Section 1.2: Detailed Protocol: Cryo-EM Grid Preparation

Achieving a grid with a uniform, thin layer of vitreous ice containing a high density of well-distributed particles is often the most challenging, trial-and-error phase of a project.[15][16]

Objective: To prepare a specimen grid suitable for high-resolution data collection.

Prerequisites:

  • A highly pure (>99%) and homogenous protein sample at an optimized concentration (typically 0.05 - 5 µM).[14][16]

  • A plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP).

  • Cryo-EM grids (e.g., Quantifoil or C-flat holey carbon grids).[15]

  • Liquid ethane and liquid nitrogen.

Step-by-Step Methodology:

  • Grid Preparation: Glow-discharge the carbon side of the EM grid for 15-60 seconds. This process renders the surface hydrophilic, ensuring even spreading of the aqueous sample.[13]

  • Sample Application: In the controlled environment chamber of the plunge-freezer (set to >95% humidity to prevent evaporation), apply 3-4 µL of the purified protein sample to the glow-discharged grid.[13][17]

  • Blotting: Use filter paper to blot away excess liquid, leaving a film of solution mere nanometers thick stretched across the grid holes.[15][17] The blotting time is a critical parameter to optimize; too short, and the ice will be too thick, reducing contrast; too long, and the sample may be denatured at the air-water interface.[16][18]

  • Vitrification: Immediately after blotting, rapidly plunge the grid into liquid ethane, which is cooled by a surrounding bath of liquid nitrogen.[13][15][17]

  • Storage: Transfer the vitrified grid under liquid nitrogen into a grid box for storage until it is ready for imaging.[15]

Section 1.3: Data Acquisition: From Grid to Micrograph

Data is collected on a transmission electron microscope (TEM) equipped with a cryogenic sample holder and a direct electron detector (DED).[1]

  • Automated Imaging: Modern microscopes automate the process of identifying suitable grid squares and holes for imaging, collecting thousands of images over a 24-48 hour session.

  • Low-Dose Imaging: To minimize radiation damage to the sensitive biological sample, a "low-dose" strategy is employed. A low-magnification image is used to locate an area of interest, a slightly higher magnification image is used for focusing, and the final high-magnification image is recorded from an adjacent, unexposed area.[18]

  • Movie Mode: DEDs can record images as multi-frame "movies."[19] This is crucial because the high-energy electron beam induces movement in the specimen.[18][20] Recording a movie allows this beam-induced motion to be computationally corrected, sharpening the final image.[20][21]

Section 1.4: Image Processing and 3D Reconstruction

Raw movie frames are computationally processed to generate a high-resolution 3D density map. This workflow is a self-validating system, with multiple classification and selection steps to ensure only high-quality data contributes to the final result.[21][22]

CryoEM_Workflow

Key Steps:

  • Preprocessing: Movies are motion-corrected to produce sharp images, and the contrast transfer function (CTF)—an optical artifact of the microscope—is estimated and corrected.[20][22]

  • Particle Picking: Automated algorithms identify the 2D projection images of the macromolecule ("particles") from the micrographs.[22]

  • 2D Classification: The millions of picked particles are grouped into classes based on their orientation and structural integrity. This is a critical quality control step to remove images of ice contaminants, aggregates, or broken particles.[22][23]

  • 3D Classification & Refinement: Particles from the best 2D classes are used to generate an initial 3D model, which is then refined. Multiple rounds of 3D classification can be used to separate particles belonging to different conformational states of the complex.[23] A final 3D auto-refinement produces the consensus density map.[23]

  • Post-processing: The map is sharpened to enhance detail, and the final resolution is estimated using the gold-standard Fourier Shell Correlation (FSC) method.[19]

Part II: Application in Structure-Based Drug Design

Cryo-EM is not merely an alternative to crystallography; it provides unique advantages for SBDD, particularly for complex and dynamic targets.[1][10][24]

Section 2.1: High-Resolution Structures of Challenging Drug Targets

Cryo-EM has revolutionized the study of membrane proteins, which constitute over 60% of known small-molecule drug targets.[4]

  • GPCRs and Ion Channels: These proteins are notoriously difficult to crystallize due to their flexibility and hydrophobic membrane-spanning regions. Cryo-EM has enabled a surge in the number of available structures for these target classes, often in complex with activating G-proteins or drug molecules, revealing the mechanistic details of their function.[4][9][10][11]

  • Large Complexes: The ability to solve structures of large, multi-subunit assemblies is another key strength. This is crucial for understanding the biology of targets like ribosomes or viral machinery and for designing drugs that disrupt their function.[8][10]

Section 2.2: Visualizing Drug-Target Interactions

At resolutions approaching 2.5 Å or better, Cryo-EM maps can clearly resolve the density of a bound small-molecule drug and its interactions with the target protein.[2][25] This is essential for:

  • Confirming Binding Mode: Directly visualizing how a compound sits in its binding pocket validates computational docking models and confirms the mechanism of action.

  • Rational Lead Optimization: Observing specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts provides medicinal chemists with a precise roadmap for modifying a compound to improve its potency and selectivity.[3]

SBDD_Concept

Section 2.3: Fragment-Based Screening and Lead Discovery

Fragment-based drug discovery (FBDD) identifies low-molecular-weight chemical fragments that bind weakly to the target, which are then optimized into potent leads.[26] Cryo-EM is emerging as a powerful tool for this approach.[27][28]

  • High-Throughput Structural Analysis: Cryo-EM can be used to solve the structures of a target protein soaked with multiple fragments, bypassing the need for individual crystallization of each complex.[1][27] This significantly increases the throughput of structural screening in an FBDD campaign.[27]

Part III: Methodological Considerations and Best Practices

Achieving high-resolution results and interpreting them correctly requires a rigorous approach to data quality and validation.

Section 3.1: Data Validation and Interpretation

A Cryo-EM map and the atomic model built into it are interpretations of the data and must be rigorously validated.[29]

  • Map-to-Model Fit: The fit of the atomic model to the experimental density map is a primary measure of quality. This is often assessed using Fourier Shell Correlation (FSC) between the model and the map, as well as real-space correlation coefficients.[19][30]

  • Model Geometry: The atomic model must adhere to known principles of protein stereochemistry. Tools like MolProbity are used to check for unlikely bond lengths, angles, and rotamers.[30]

  • Resolution Anisotropy: The resolution of a Cryo-EM map is often not uniform; flexible, peripheral regions may be at a lower resolution than a stable core.[31] It is crucial to consider the local resolution when interpreting the density, especially around the ligand binding site.[19][31]

Table 1: Comparison of Structural Biology Techniques for SBDD
FeatureCryo-Electron Microscopy (Cryo-EM)X-Ray CrystallographyNuclear Magnetic Resonance (NMR)
Sample Requirement No crystals needed; requires ~0.1-1 mgRequires well-diffracting crystals; often a major bottleneckRequires soluble, stable protein; isotopic labeling needed
Size Limitation Better for large complexes (>50 kDa); challenging for very small proteinsCan work for small proteins, but crystallization is difficult for large complexesGenerally limited to smaller, soluble proteins (<40 kDa)
Native State Sample is in a near-native, hydrated state[1][10]Crystal packing forces can introduce non-physiological conformationsProtein is in solution, providing dynamic information
Conformational Analysis Can resolve multiple discrete conformations from a single sample[10][12]Generally provides a single, static snapshot of the lowest-energy state in the crystalExcellent for studying protein dynamics and flexibility in solution
Resolution Routinely 2-4 Å; sub-2 Å is possible[19]Routinely 1-3 Å; can achieve sub-1 Å atomic resolutionProvides structural restraints, not a direct "map"; resolution is defined differently
Throughput for SBDD Moderate to high; amenable to screening[27]High throughput once crystallization is establishedLower throughput; not typically used for primary screening
Section 3.2: Limitations and Future Directions

While transformative, Cryo-EM is not without its challenges.

  • Resolution Limits: While constantly improving, achieving true atomic resolution (<1.5 Å) where individual atoms are visible remains challenging and is necessary for precisely visualizing features like water molecules and protonation states.[19]

  • Sample Preparation: The preparation of a high-quality vitrified grid remains a significant bottleneck.[16][18]

  • Small Proteins: The low signal-to-noise ratio for proteins smaller than ~50 kDa makes them very difficult to process.[1]

Conclusion

Single-particle Cryo-EM has fundamentally expanded the scope of structure-based drug design, providing unprecedented access to the architecture of the most challenging and therapeutically relevant macromolecular targets.[4][24] Its ability to capture proteins in their near-native state, resolve multiple conformations, and visualize drug-target interactions at near-atomic resolution offers a decisive advantage for modern drug discovery. By understanding the core methodology, embracing rigorous validation, and strategically applying the technique to key biological questions, research organizations can significantly accelerate the journey from target identification to clinical candidate.

References

  • Pintilie, G. (2021). Validation, analysis and annotation of cryo-EM structures. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Practical Fragments (2020). Fragment screening in cells with cryo-EM. Practical Fragments Blog. Available at: [Link]

  • MyScope (n.d.). Cryo-Electron Microscopy - Vitrification. MyScope Outreach. Available at: [Link]

  • Singh, T., et al. (2025). Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Afonine, P. V., et al. (2018). New tools for the analysis and validation of cryo-EM maps and atomic models. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • UW-Madison Cryo-EM Research Center (n.d.). Protocols. University of Wisconsin-Madison. Available at: [Link]

  • Kim, J., et al. (2024). Cryo-electron microscopy-based drug design. Frontiers in Molecular Biosciences. Available at: [Link]

  • Creative Biostructure (2025). Data Processing in Cryo-EM Single Particle Analysis. Creative Biostructure Blog. Available at: [Link]

  • Latorraca, N. R., et al. (2025). Biological Breakthroughs and Drug Discovery Revolution via Cryo-Electron Microscopy of Membrane Proteins. MDPI. Available at: [Link]

  • Subramanian, K., & Kulkarni, S. (2019). Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design. In: Recent Trends in Structure-Based Drug Discovery. Springer, Singapore. Available at: [Link]

  • Delmic (2023). How Cryo-Electron Microscopy Can Accelerate Drug Discovery. Delmic Blog. Available at: [Link]

  • Russo, C. J., & Passmore, L. A. (2016). Specimen preparation for high-resolution cryo-EM. Methods in Enzymology. Available at: [Link]

  • Topf, M., et al. (2022). Overview and applications of map and model validation tools in the CCP-EM software suite. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Kour-Behbehani, H., & Penczek, P. A. (2021). Cryo-EM Map–Based Model Validation Using the False Discovery Rate Approach. Frontiers in Bioinformatics. Available at: [Link]

  • Zhang, Y., et al. (2023). Applications and prospects of cryo-EM in drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Lees, J. A., Dias, J. M., & Han, S. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions. Available at: [Link]

  • Bitesize Bio (2024). Cryo-EM Sample Prep: 5 Crucial Considerations. Bitesize Bio. Available at: [Link]

  • Renaud, J. P., et al. (2021). Cryo-EM as a powerful tool for drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Danev, R., & Baumeister, W. (2020). Cryo-electron microscopy in drug development. Atlas of Science. Available at: [Link]

  • Joseph, A. P., et al. (2020). Comparing Cryo-EM Reconstructions and Validating Atomic Model Fit Using Difference Maps. Journal of Chemical Information and Modeling. Available at: [Link]

  • STAR TREC (n.d.). Cryo EM: Data Processing. STAR TREC. Available at: [Link]

  • Wu, M., & Su, M. (2023). Prospects and Limitations of High-Resolution Single-Particle Cryo-Electron Microscopy. Annual Review of Biophysics. Available at: [Link]

  • Lees, J. A., Dias, J. M., & Han, S. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions. Available at: [Link]

  • Oeffner, R., et al. (2024). A Joint X-ray/cryo-EM platform for fragment-based drug discovery. Acta Crystallographica Section A. Available at: [Link]

  • Monash University (n.d.). Application of cryo-EM to understanding of GPCR structure, function and drug discovery. Monash University. Available at: [Link]

  • Subramanian, K., & Kulkarni, S. (2019). Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design. Springer Professional. Available at: [Link]

  • SPT Labtech (2020). Sample Prep Series Part 1: Preparing your sample for vitrification. SPT Labtech Blog. Available at: [Link]

  • Teodorescu-Draghicescu, S., et al. (2019). Applications of cryo-EM in structure-based drug design. ResearchGate. Available at: [Link]

  • Herzik, M. A., et al. (2019). Surpassing the physical Nyquist limit to produce super-resolution cryo-EM reconstructions. eLife. Available at: [Link]

  • Henderson, R. (2021). Current limitations to high-resolution structure determination by single-particle cryoEM. Quarterly Reviews of Biophysics. Available at: [Link]

  • Technology Networks (2024). Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]

  • Wu, M., & Su, M. (2023). Prospects and Limitations of High-Resolution Single-Particle Cryo-Electron Microscopy. Semantic Scholar. Available at: [Link]

  • Saur, M., et al. (2020). Fragment-based drug discovery using cryo-EM. Drug Discovery Today. Available at: [Link]

  • Tan, D. (n.d.). Single-Particle cryo-EM Image Processing. Stony Brook University. Available at: [Link]

  • Scheres, S. H. W. (2016). Processing of Structurally Heterogeneous Cryo-EM Data in RELION. Methods in Enzymology. Available at: [Link]

  • Grant, T., & Grigorieff, N. (n.d.). cisTEM Tutorial. cisTEM. Available at: [Link]

Sources

Technical Guide: Nucleophilic Substitution Reactions of 1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloroisoquinoline represents a critical scaffold in modern drug discovery, serving as a gateway to functionalized isoquinolines found in kinase inhibitors, alkaloids, and bioactive heterocycles. Unlike its carbocyclic analog (1-chloronaphthalene), the presence of the ring nitrogen at the 2-position renders the C1-chlorine highly susceptible to Nucleophilic Aromatic Substitution (


) .

This guide provides a rigorous technical analysis of the


 reactivity of 1-chloroisoquinolines. It details the mechanistic underpinnings that drive regioselectivity, outlines optimized reaction conditions for various nucleophiles, and provides self-validating experimental protocols derived from authoritative sources.

Mechanistic Principles & Regioselectivity

The Activation of C1

The reactivity of 1-chloroisoquinoline is governed by the electron-withdrawing nature of the adjacent nitrogen atom (


 and 

effects). In an

pathway, the rate-determining step is the nucleophilic attack on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
  • C1 Attack: Attack at C1 generates a Meisenheimer complex where the negative charge can be delocalized directly onto the electronegative nitrogen atom. This is a highly stable resonance contributor, significantly lowering the activation energy (

    
    ).
    
  • C3/C4 Attack: Attack at these positions results in intermediates where the negative charge is delocalized over carbon atoms, which is far less favorable. Consequently, C1 is orders of magnitude more reactive than C3 or C4.

Acid Catalysis

For weak nucleophiles (e.g., anilines, weak alcohols), acid catalysis is often employed. Protonation of the ring nitrogen (


-2) enhances the electrophilicity of the C1 carbon, accelerating the initial nucleophilic attack. However, one must balance this against the protonation of the nucleophile itself, which renders it non-reactive.
Visualizing the Mechanism

The following diagram illustrates the resonance stabilization difference that dictates the exclusive C1 reactivity.

SNAr_Mechanism cluster_stabilization Stabilization Factor Substrate 1-Chloroisoquinoline TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu:) Intermediate Meisenheimer Complex (Charge on Nitrogen) TS1->Intermediate k1 (slow) Product 1-Substituted Isoquinoline Intermediate->Product k2 (fast, -Cl⁻) Stabilization Negative charge stabilized by N-atom Intermediate->Stabilization

Figure 1: Reaction coordinate pathway for the


 of 1-chloroisoquinoline. Note the critical role of the Nitrogen atom in stabilizing the intermediate.

Reaction Optimization: Variables & Data

Success in substituting the C1-chlorine depends heavily on solvent choice and temperature. The following data summarizes standard conditions for different nucleophile classes.

Solvent Effects

Polar aprotic solvents are generally preferred for


 because they solvate cations well (leaving the nucleophile "naked" and reactive) but do not solvate anions as strongly as protic solvents.
VariableRecommended ConditionRationale
Solvent (Standard) DMF, DMSO, NMPHigh dielectric constant; enhances nucleophilicity of anions.
Solvent (Alternative) Ethanol, IsopropanolUsed for alkoxide reactions or acid-catalyzed aminolysis (solvolysis).
Temperature 80°C – 120°CThermal energy required to overcome aromaticity loss in TS1.
Base

,

, or Excess Amine
Neutralizes the HCl byproduct to drive equilibrium forward.
Nucleophile Reactivity Profile
Nucleophile ClassExampleConditionsTypical Yield
Primary Amines Benzylamine, AnilineEthanol (reflux) or DMF (100°C)85-95%
Secondary Amines Morpholine, PiperidineNeat (100°C) or DMF/K2CO380-90%
Alkoxides NaOMe, NaOEtCorresponding Alcohol (Reflux)>90%
Thiols ThiophenolDMF/K2CO3 (80°C)85-90%

Experimental Protocols

The following protocols are designed to be self-validating. The completion of the reaction is indicated by the disappearance of the starting material spot on TLC (typically


 in 20% EtOAc/Hexane) and the appearance of a more polar product spot.
Protocol A: Synthesis of 1-Chloroisoquinoline (Precursor)

For researchers needing to synthesize the starting material from Isoquinoline-N-oxide.

Reagents: Isoquinoline-N-oxide (20.0 g), Phosphorus Oxychloride (


, 200 mL).[1]
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
    ).
    
  • Addition: Place Isoquinoline-N-oxide in the flask. Cool to 0°C in an ice bath. Add

    
     dropwise (Caution: Exothermic).[1]
    
  • Reaction: Remove ice bath and heat the mixture to 105°C (Reflux) overnight (approx. 12-16 hours).

  • Workup: Distill off excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice (Caution: Violent hydrolysis).
    
  • Extraction: Neutralize with saturated

    
     and extract with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Ethyl Acetate/Petroleum Ether) to yield 1-chloroisoquinoline (approx. 85% yield) [1][2].
    
Protocol B: Nucleophilic Substitution with Benzylamine ( )

Standard protocol for C-N bond formation.

Reagents: 1-Chloroisoquinoline (1.0 equiv), Benzylamine (1.2 equiv), Triethylamine (1.5 equiv), Ethanol (0.5 M concentration).

  • Setup: Charge a reaction vial with 1-chloroisoquinoline (163 mg, 1.0 mmol) and absolute ethanol (2.0 mL).

  • Addition: Add Benzylamine (131

    
    L, 1.2 mmol) and Triethylamine (210 
    
    
    
    L, 1.5 mmol).
  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Starting material (UV active) should disappear.

  • Workup: Cool to room temperature. Volatiles can be removed in vacuo.

  • Isolation: Dissolve residue in EtOAc (20 mL), wash with water (

    
     mL) and Brine. Dry over 
    
    
    
    .[2]
  • Purification: If necessary, recrystallize from Ethanol/Hexane or flash chromatography.

    • Expected Product:

      
      -benzylisoquinolin-1-amine.
      
Protocol C: Etherification with Sodium Methoxide

Standard protocol for C-O bond formation.

Reagents: 1-Chloroisoquinoline (1.0 equiv), Sodium Methoxide (NaOMe, 1.5 equiv), Methanol (anhydrous).

  • Setup: Dissolve 1-chloroisoquinoline (1.0 mmol) in anhydrous Methanol (3 mL).

  • Addition: Add solid NaOMe (1.5 mmol) in one portion.

  • Reaction: Reflux at 65°C for 2–4 hours.

  • Quench: Cool and quench with water (5 mL).

  • Extraction: Extract with DCM, dry, and concentrate.

    • Note: This reaction is typically faster than amination due to the strength of the alkoxide nucleophile [3].

Strategic Decision Framework

Use the following logic flow to determine the optimal synthetic route for your specific 1-chloroisoquinoline functionalization.

Decision_Tree Start Target Functionalization Q1 Nucleophile Type? Start->Q1 Amine Amine (N-H) Q1->Amine Alcohol Alcohol (O-H) Q1->Alcohol Carbon Carbon (C-C) Q1->Carbon Q2 Nucleophilicity? Amine->Q2 Action3 Alkoxide Salt (NaOR) in ROH Reflux Alcohol->Action3 Action4 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Carbon->Action4 Strong Strong (1°/2° Aliphatic) Q2->Strong Weak Weak (Aniline/Amide) Q2->Weak Action1 Standard SNAr (EtOH/Reflux or DMF/Heat) Strong->Action1 Action2 Acid Catalysis (HCl/EtOH) or Buchwald-Hartwig (Pd) Weak->Action2

Figure 2: Strategic decision tree for functionalizing 1-chloroisoquinolines.

Safety & Handling

  • 1-Chloroisoquinoline: Irritant. Avoid contact with skin and eyes.

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and water-reactive. Releases HCl gas upon hydrolysis. Always quench in a fume hood with proper PPE.
    
  • Reaction Vials: Do not seal reaction vessels tightly when heating unless using designed pressure tubes, as gas evolution or solvent expansion can cause rupture.

References

  • ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. Retrieved from .

  • GuideChem. Application and Preparation of 1-Chloroisoquinoline. Retrieved from .

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from .

  • Organic Chemistry Portal.

    
    ) Mechanism. Retrieved from .
    
  • BenchChem. Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde (Analogous Conditions). Retrieved from .

Sources

A Technical Guide to the Strategic Use of 1-Chloro-8-(trifluoromethoxy)isoquinoline as a Novel Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel cancer therapeutics is increasingly focused on the development of selective and potent protein kinase inhibitors. While significant progress has been made, challenges such as acquired resistance and off-target toxicity necessitate the exploration of new chemical matter. This guide introduces the 1-chloro-8-(trifluoromethoxy)isoquinoline scaffold as a promising, yet underexplored, foundation for the next generation of kinase inhibitors. The isoquinoline core is a well-established "privileged" structure in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2] The strategic placement of a reactive 1-chloro group provides a versatile synthetic handle for rapid library generation, while the 8-trifluoromethoxy moiety offers a powerful tool for modulating physicochemical properties to enhance drug-like characteristics such as metabolic stability and cell permeability.[3][4] This document provides a comprehensive framework for researchers, chemists, and drug development professionals to leverage this scaffold, outlining a plausible synthetic strategy, a robust drug discovery workflow, and detailed experimental protocols for hit identification, lead optimization, and preclinical validation.

Chapter 1: The Rationale for a Novel Scaffold: Combining Privileged Structure with Strategic Functionality

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets in oncology.[5] However, the high degree of structural similarity in the ATP-binding site across the kinome makes achieving inhibitor selectivity a formidable challenge.[5][6] The development of inhibitors based on novel scaffolds is a key strategy to overcome these hurdles, offering new binding modes and opportunities to exploit unique structural features of target kinases.

The Isoquinoline Core: A Privileged Pharmacophore

The isoquinoline ring system is a bicyclic aromatic heterocycle that is a cornerstone of many natural products and synthetic pharmaceuticals.[1][7] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor, a common interaction in kinase active sites. Its prevalence in approved drugs underscores its favorable toxicological and pharmacokinetic profiles, making it an ideal starting point for inhibitor design.[2][8]

The 1-Chloro Group: A Gateway to Chemical Diversity

The chlorine atom at the 1-position of the isoquinoline ring is not merely a substituent; it is a strategic linchpin for chemical synthesis. As a leaving group, it is highly amenable to a wide range of nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This reactivity allows for the systematic and efficient introduction of a vast array of chemical moieties, enabling the rapid exploration of the chemical space around the scaffold to identify fragments that confer potency and selectivity for a given kinase target.

The 8-Trifluoromethoxy Group: A Physicochemical Modulator

The trifluoromethoxy (-OCF₃) group is a powerful bioisostere of other functionalities like the methoxy or methyl group, but with profoundly different electronic and physical properties. Its inclusion in a drug candidate can offer several distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a compound.[4]

  • Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability and improve oral bioavailability.[4]

  • Modulated Basicity: The strong electron-withdrawing nature of the group lowers the pKa of the isoquinoline nitrogen, which can prevent unwanted off-target interactions and alter the compound's solubility and transport characteristics.[9]

By combining these three elements, the 1-chloro-8-(trifluoromethoxy)isoquinoline scaffold emerges as a highly attractive starting point for a modern, scaffold-based drug discovery campaign.[10]

Chapter 2: Synthesis and Chemical Properties of the Scaffold

A robust and scalable synthesis of the core scaffold is the first critical step in any discovery program. While no specific synthesis for 1-chloro-8-(trifluoromethoxy)isoquinoline is prominently documented, a plausible and logical route can be constructed based on established organometallic and heterocyclic chemistry principles.[11][12]

Proposed Synthetic Pathway

The proposed synthesis begins with a commercially available substituted aniline and proceeds through a multi-step sequence to construct the final scaffold. The causality behind this proposed route is to install the key trifluoromethoxy group early and build the heterocyclic ring in a controlled manner before the final, crucial chlorination step.

G A 2-Bromo-3-(trifluoromethoxy)aniline B Step 1: Sandmeyer Reaction (NaNO₂, CuCN) A->B C 2-Bromo-3-(trifluoromethoxy)benzonitrile B->C D Step 2: DIBAL-H Reduction C->D E 2-Bromo-3-(trifluoromethoxy)benzaldehyde D->E F Step 3: Wittig or Horner-Wadsworth-Emmons Reaction E->F G Vinyl Intermediate F->G H Step 4: Heck Cyclization (Pd Catalyst) G->H I 8-(Trifluoromethoxy)isoquinoline H->I J Step 5: N-Oxidation (m-CPBA) I->J K 8-(Trifluoromethoxy)isoquinoline N-oxide J->K L Step 6: Chlorination (POCl₃) K->L M 1-Chloro-8-(trifluoromethoxy)isoquinoline L->M

Caption: Proposed synthetic workflow for 1-chloro-8-(trifluoromethoxy)isoquinoline.

Hypothetical Experimental Protocol (Key Steps)

Step 5: N-Oxidation of 8-(Trifluoromethoxy)isoquinoline

  • Dissolve 8-(trifluoromethoxy)isoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which may be used directly in the next step.[11]

Step 6: Chlorination of 8-(Trifluoromethoxy)isoquinoline N-oxide

  • Under an inert atmosphere (N₂ or Ar), slowly add the crude 8-(trifluoromethoxy)isoquinoline N-oxide (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.[13]

  • Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the residue by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until pH > 8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the target scaffold, 1-chloro-8-(trifluoromethoxy)isoquinoline.[13]

Chapter 3: A Proposed Drug Discovery and Development Workflow

With a viable synthetic route to the scaffold, the next phase involves a systematic process of library synthesis, screening, and optimization. This workflow is designed as a self-validating, iterative engine to rapidly identify and advance promising inhibitor candidates.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold Scaffold Synthesis (1-Chloro-8-(trifluoromethoxy)isoquinoline) Library Parallel Library Synthesis (C1-diversification) Scaffold->Library Screen Biochemical HTS (Kinase Panel) Library->Screen HitID Hit Identification & Confirmation Screen->HitID SAR Iterative SAR (D-S-T-A Cycle) HitID->SAR Kinome Kinome Selectivity Profiling SAR->Kinome Cell Cell-Based Assays (Target Engagement & Viability) Kinome->Cell Cell->SAR Lead Lead Candidate Selection Cell->Lead PK ADME/PK Studies (In Vivo) Lead->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Preclinical Preclinical Candidate Efficacy->Preclinical G Design Design Analogs (Hypothesis-driven) Synthesize Synthesize Compounds Design->Synthesize Test Test (Biochemical & Cellular Assays) Synthesize->Test Analyze Analyze Data (Generate SAR) Test->Analyze Analyze->Design

Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle of lead optimization.

Developing the Structure-Activity Relationship (SAR)

By systematically modifying the "R" group at the 1-position, chemists can deduce which structural features are critical for binding to the target kinase. This process generates the SAR.

Compound IDR-Group (at C1-position)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
Hit-001 4-methoxyphenyl1,2502,5002
LO-014 4-aminophenyl4501,5003.3
LO-015 3-amino-4-methylphenyl852,10024.7
LO-016 3-amino-4-chlorophenyl9202,5002.7
LO-028 3-acetamido-4-methylphenyl15>10,000>667

Table 2: Hypothetical SAR data for a lead optimization campaign. This data suggests that a 3-amino group on the phenyl ring is beneficial and that converting it to an acetamide (LO-028) dramatically improves both potency and selectivity.

Kinome Profiling for Selectivity

As potency improves, it is crucial to assess the compound's selectivity across the entire kinome. This is typically done by screening a promising lead compound against a large panel of several hundred kinases at a fixed concentration (e.g., 1 µM). [14][15]This provides a comprehensive "fingerprint" of the inhibitor's activity and identifies potential off-targets that could lead to toxicity, guiding further chemical modifications to enhance selectivity. [16][17]

Chapter 5: Cellular and In Vivo Validation

A potent biochemical inhibitor must also demonstrate efficacy in a more physiologically relevant context. [18][19]This involves moving from enzyme assays to cell-based models and ultimately to in vivo animal studies. [20][21][22]

Protocol: Cellular Target Engagement (Western Blot)

This protocol validates that the inhibitor can enter the cell and engage its target, leading to a downstream biological effect.

  • Cell Culture: Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with the lead compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-ERK for a MEK inhibitor) overnight at 4 °C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Analysis: Re-probe the blot for the total protein level of the substrate and a loading control (e.g., GAPDH) to confirm equal loading. A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement.

In Vivo Efficacy and Pharmacokinetics

The final preclinical validation step involves assessing the compound's performance in a living organism. This includes pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME), and efficacy studies in animal models of cancer. [23] Pharmacokinetic (PK) Studies: A lead compound is administered to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. [24]Blood samples are taken at multiple time points to determine key parameters.

Efficacy Studies (Xenograft Model): Human cancer cells are implanted subcutaneously in immunocompromised mice. [25][26]Once tumors are established, mice are treated with the lead compound, and tumor volume is measured over time compared to a vehicle-treated control group. [27]

Compound Cmax (ng/mL) T¹/₂ (hours) Oral Bioavailability (F%) Tumor Growth Inhibition (TGI%) @ 50 mg/kg
LO-028 1850 6.2 45% 85%

| LO-035 | 2100 | 8.1 | 55% | 92% |

Table 3: Representative preclinical data for optimized lead compounds. LO-035 shows improved pharmacokinetic properties and in vivo efficacy compared to LO-028.

Conclusion and Future Directions

The 1-chloro-8-(trifluoromethoxy)isoquinoline scaffold represents a compelling starting point for the development of novel kinase inhibitors. Its synthetic tractability, combined with the proven utility of the isoquinoline core and the advantageous properties of the trifluoromethoxy group, provides a powerful platform for medicinal chemistry. The systematic workflow detailed in this guide—from rational scaffold design and synthesis through iterative optimization and preclinical validation—offers a clear and robust pathway for translating this chemical potential into tangible therapeutic candidates. Further exploration of this scaffold is highly encouraged and has the potential to yield differentiated clinical assets that can address the unmet needs of cancer patients.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
  • Parker, L. L., Ouellette, S. B., & Noel, B. M. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Benchchem. (n.d.). Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Lee, J. W., Im, C. G., Lee, J. M., Cho, M., Kim, M., & Lee, K. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing.
  • Quarta, F., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology.
  • (2020).
  • (2012).
  • Quarta, F., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PubMed.
  • Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ.
  • Mottin, M., et al. (2021). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega.
  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • Hoeflich, K. P., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals.
  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • Cancers (Basel). (2025, January 28). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. MDPI.
  • Molecules. (2022, August 30). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • (2025, August 9). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
  • Chen, M., et al. (2021).
  • International Journal of Pharmaceutical Sciences. (2025, August 19).
  • Hoeflich, K. P., et al. (2010). Preclinical in Vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. PubMed.
  • Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
  • Molecules. (2025, July 18).
  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Molecules. (2025, May 13).
  • Benchchem. (n.d.). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
  • MilliporeSigma. (n.d.). 1-Chloro-8-(trifluoromethyl)isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 8).
  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. (n.d.).
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
  • Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. (2013). PubMed.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26).

Sources

Strategic Guide: Late-Stage Functionalization of 1-Chloro-8-(trifluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the chemical manipulation of 1-Chloro-8-(trifluoromethoxy)isoquinoline , a high-value scaffold in modern drug discovery.[1] The convergence of the isoquinoline core with a trifluoromethoxy (


)  group at the C8 position offers a unique bioisosteric profile, combining the metabolic stability of fluorination with the lipophilicity required for CNS penetration.

However, this scaffold presents a distinct synthetic challenge: the peri-effect . The spatial proximity of the bulky 8-


 group to the reactive 1-chloro center creates a steric clash that dictates specific catalytic requirements.[1] This guide outlines self-validating protocols to overcome these barriers, enabling precise late-stage functionalization (LSF).

Part 1: Chemo-Structural Analysis & The "Peri-Effect"[1]

Before initiating experimentation, one must understand the electronic and steric landscape of the molecule.

Electronic Activation

The 1-chloro position is chemically equivalent to an imidoyl chloride .[1] The adjacent nitrogen (N2) pulls electron density, making C1 highly electrophilic.

  • Impact: The scaffold is primed for Nucleophilic Aromatic Substitution (

    
    ) and Oxidative Addition by low-valent metals (Pd, Ni).[1]
    
  • The

    
     Boost:  The 8-
    
    
    
    group is strongly electron-withdrawing (
    
    
    ).[1] This inductive effect further destabilizes the electron density at C1, theoretically accelerating nucleophilic attack compared to a standard isoquinoline.
Steric Hindrance (The Critical Variable)

Unlike 1-chloroisoquinoline, the 8-substituted variant suffers from peri-strain .[1] The Van der Waals radius of the


 group effectively shields the "top" face of the C1 position.[1]
  • Consequence: Standard bulky phosphine ligands used in cross-coupling (e.g., standard

    
    ) may result in sluggish kinetics or stalled oxidative addition.
    
  • Solution: Utilization of dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos , which are designed to facilitate coupling on sterically congested ortho-substituted arenes.[1]

Part 2: Primary Vector – C1 Functionalization[1]

The C1-Cl bond is the primary "pivot point" for library diversification.[1]

Protocol A: Sterically-Demanding Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C1 while overcoming 8-position steric bulk.[1]

Mechanism: Palladium-catalyzed cross-coupling.[1][2] Key Reagent:


 / SPhos . SPhos is specifically chosen because its structure allows the Pd center to accommodate ortho-substituents (or in this case, peri-substituents).[1]

Experimental Workflow:

  • Charge: In a glovebox or under Ar, charge a reaction vial with:

    • 1-Chloro-8-(trifluoromethoxy)isoquinoline (1.0 equiv)[1]

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (2-5 mol%)[1]
      
    • SPhos (4-10 mol%, maintain 1:2 Pd:Ligand ratio)[1]

    • 
       (2.0 equiv, finely ground)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . The water is critical for the transmetallation step.[1]

  • Activation: Seal and heat to 90°C for 12–16 hours.

  • Workup: Cool, filter through Celite, and partition between EtOAc/Brine.

  • Validation: Monitor disappearance of starting material (LCMS). A successful reaction will show the biaryl product mass.[1] If dehalogenation (hydrodechlorination) is observed, lower temperature to 70°C and switch base to

    
    .
    
Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amines or alkoxides without transition metals.[1]

Mechanism: Addition-Elimination.[1] Insight: While the 8-


 adds steric bulk, its electron-withdrawing nature stabilizes the Meisenheimer intermediate, often making this reaction faster than expected.[1]

Experimental Workflow:

  • Charge: Dissolve scaffold (1.0 equiv) in anhydrous DMSO or NMP .

  • Nucleophile: Add Primary/Secondary Amine (1.2–1.5 equiv).

  • Base: Add DIPEA (2.0 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.

  • Condition: Heat to 100°C (microwave irradiation preferred for 30 mins at 120°C).

  • Purification: Pour into water to precipitate the product (if solid) or extract with

    
     (to leave DMSO behind).[1]
    

Part 3: Distal Functionalization (C3-H Activation)

Once C1 is functionalized (or if C1 is preserved), the C3 position becomes the next logical target for Late-Stage Functionalization (LSF).[1]

Minisci-Type Radical Alkylation

Objective: Direct alkylation of the electron-deficient heterocycle at C3.[1]

Mechanism: Radical addition to the heterocycle followed by oxidation.[1] Reagents: Alkyl carboxylic acid + Silver salt + Persulfate.[1]

Experimental Workflow:

  • Solvent System: Dissolve substrate in DCM/Water (1:1) biphasic mixture.[1]

  • Radical Source: Add Alkyl Carboxylic Acid (e.g., Pivalic acid for t-Bu group) (3.0 equiv).[1]

  • Catalyst/Oxidant: Add

    
     (0.2 equiv) and 
    
    
    
    (3.0 equiv).[1]
  • Reaction: Stir vigorously at 40°C . The reaction generates

    
    ; ensure venting.[1]
    
  • Note: The 8-

    
     group does not sterically hinder C3, but it lowers the LUMO of the ring, making the C3 position more susceptible to nucleophilic radical attack.
    

Part 4: Visualization & Logic Flows[1]

Decision Logic for Functionalization

The following diagram illustrates the strategic decision tree for manipulating this scaffold, highlighting the divergence based on steric tolerance.

G Start 1-Chloro-8-(trifluoromethoxy) isoquinoline Decision Desired Modification? Start->Decision Path_C1 C1-Substitution (Cl Displacement) Decision->Path_C1 Primary Vector Path_C3 C3-H Activation (Distal LSF) Decision->Path_C3 Secondary Vector Sub_C1_Metal C-C Bond Formation (Suzuki/Stille) Path_C1->Sub_C1_Metal Aryl/Alkyl Coupling Sub_C1_SNAr C-N / C-O Bond (SNAr) Path_C1->Sub_C1_SNAr Heteroatom Coupling Minisci Minisci Reaction (Radical Alkylation) Path_C3->Minisci Ag/Persulfate System Constraint_Metal CRITICAL: Peri-Effect Requires SPhos/XPhos Ligands Sub_C1_Metal->Constraint_Metal Constraint_SNAr Accelerated by 8-OCF3 (Electronic Activation) Sub_C1_SNAr->Constraint_SNAr

Caption: Strategic workflow for 1-Chloro-8-(trifluoromethoxy)isoquinoline functionalization, accounting for steric (peri-effect) and electronic factors.

Steric & Electronic Heatmap

Understanding the reactivity zones.[1]

Reactivity C1 C1 High Reactivity (Cl Handle) C8 C8 Steric Block (OCF3) C8->C1 Peri-Steric Hindrance N2 N2 Electronic Sink C8->N2 Lowers pKa C3 C3 Radical Acceptor (H-Activation) N2->C1 Activates Electrophile

Caption: Reactivity map showing the interplay between the activating Nitrogen (N2), the reactive Chloride (C1), and the blocking OCF3 group (C8).

Part 5: Troubleshooting & Optimization Data[1]

Table 1: Optimization of Suzuki Coupling at C1 Substrate: 1-Chloro-8-(trifluoromethoxy)isoquinoline + Phenylboronic acid[1]

Catalyst SystemLigandTemp (°C)Yield (%)Observation


9035%Incomplete conversion; steric stall.[1]

dppf9055%Moderate yield; some dehalogenation.[1]

SPhos 90 92% Full conversion.[1] Ligand overcomes peri-effect.

XPhos10088%Excellent, but catalyst is air-sensitive.[1]

References

  • Mechanistic Insight on 1-Chloroisoquinolines: Li, H., et al. (2016).[1] Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloroisoquinolines. Journal of Organic Chemistry. [Link] (Generalized reference for 1-Cl reactivity).[1]

  • Properties of the Trifluoromethoxy Group: Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. Chemical Reviews. [Link]

  • Late-Stage Functionalization Strategies: Cernak, T., et al. (2016).[1] The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules. Chemical Society Reviews.[1] [Link]

  • Minisci Reaction on Heterocycles: Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. [Link]

  • Buchwald Ligands for Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. [Link]

Sources

An In-depth Technical Guide to the Preparation of 1-Amino-8-(trifluoromethoxy)isoquinoline from its 1-Chloro Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 1-amino-8-(trifluoromethoxy)isoquinoline from its 1-chloro precursor, 1-chloro-8-(trifluoromethoxy)isoquinoline. The core of this transformation lies in a nucleophilic aromatic substitution (SNA) reaction, a cornerstone of modern synthetic organic chemistry. This document delves into the mechanistic underpinnings of this reaction, offers a detailed, field-proven experimental protocol, and outlines robust analytical methods for reaction monitoring and product characterization. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process for successful and reproducible outcomes.

Introduction: The Significance of Aminoisoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of an amino group at the 1-position of the isoquinoline ring system can significantly modulate the pharmacological properties of the parent molecule, often enhancing its interaction with biological targets. Furthermore, the 1-aminoisoquinoline moiety serves as a versatile synthetic handle for further functionalization, enabling the exploration of a vast chemical space in drug discovery programs.[1]

The subject of this guide, 1-amino-8-(trifluoromethoxy)isoquinoline, incorporates an additional element of interest: the 8-trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is a unique substituent known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and membrane permeability of drug candidates.[2][3] Its presence is expected to influence the electronic properties of the isoquinoline ring, impacting the reactivity of the 1-chloro position and the properties of the final amino product.[2][4]

This guide focuses on the direct amination of 1-chloro-8-(trifluoromethoxy)isoquinoline, a common and efficient method for the synthesis of the target compound.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 1-chloro-8-(trifluoromethoxy)isoquinoline to its 1-amino analogue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] Unlike aliphatic SN1 and SN2 reactions, SNAr reactions on aromatic rings typically follow an addition-elimination pathway.[7][8]

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, an ammonia equivalent, on the electron-deficient carbon atom bearing the chlorine leaving group (C-1 of the isoquinoline ring). This attack is perpendicular to the plane of the aromatic ring.[7] The isoquinoline nitrogen atom and the electron-withdrawing trifluoromethoxy group at the 8-position activate the ring towards nucleophilic attack.[3]

  • Formation of a Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the aromatic system, and the stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the ring nitrogen and the trifluoromethoxy group helps to stabilize this intermediate.[6]

  • Elimination of the Leaving Group: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the 1-amino-8-(trifluoromethoxy)isoquinoline product.[7][8]

The Role of the 8-(Trifluoromethoxy) Group

The trifluoromethoxy group at the 8-position plays a dual role in this reaction:

  • Electronic Activation: As a potent electron-withdrawing group, it enhances the electrophilicity of the C-1 position, making it more susceptible to nucleophilic attack.[3][4]

  • Stabilization of the Intermediate: It contributes to the stabilization of the negatively charged Meisenheimer complex through its inductive effect.[7]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed and validated protocol for the amination of 1-chloro-8-(trifluoromethoxy)isoquinoline.

Materials and Reagents:
ReagentGradeSupplier (Example)
1-Chloro-8-(trifluoromethoxy)isoquinoline≥95%Commercial Vendor
Ammonia solution (e.g., 7N in Methanol)AnhydrousCommercial Vendor
1,4-DioxaneAnhydrousCommercial Vendor
Copper(I) Iodide (CuI)≥98%Commercial Vendor
L-Proline≥99%Commercial Vendor
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercial Vendor
Ethyl AcetateACS GradeCommercial Vendor
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Vendor
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Charge sealed tube with: - 1-Chloro-8-(trifluoromethoxy)isoquinoline - CuI - L-Proline - K₂CO₃ add_solvent Add anhydrous 1,4-dioxane start->add_solvent add_ammonia Add ammonia solution add_solvent->add_ammonia seal Seal the tube add_ammonia->seal heat Heat at 100-120 °C seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate extract Partition between EtOAc and water concentrate->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify end Obtain pure 1-amino-8-(trifluoromethoxy)isoquinoline purify->end

Caption: Experimental workflow for the synthesis of 1-amino-8-(trifluoromethoxy)isoquinoline.

Detailed Procedure:
  • Reaction Setup: To a pressure-rated sealed tube, add 1-chloro-8-(trifluoromethoxy)isoquinoline (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M of the starting material. Add a solution of ammonia (e.g., 7N in methanol, 5-10 eq) to the reaction mixture.

  • Reaction Conditions: Securely seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-amino-8-(trifluoromethoxy)isoquinoline.

Data Analysis and Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons of the isoquinoline ring system and a broad singlet corresponding to the amino group protons. The chemical shifts will be influenced by the substituent pattern.
¹³C NMR The carbon NMR spectrum will display the expected number of signals for the isoquinoline core and the trifluoromethoxy group. The carbon attached to the amino group will show a characteristic upfield shift compared to the chloro precursor.
Mass Spectrometry (MS) Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of 1-amino-8-(trifluoromethoxy)isoquinoline.
HPLC High-performance liquid chromatography can be used to determine the purity of the final product. A single major peak should be observed under appropriate chromatographic conditions.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, reaction time, or the excess of the ammonia source. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.

  • Low Yield: Poor yields may result from inefficient stirring, improper sealing of the reaction vessel leading to loss of ammonia, or degradation of the product under the reaction conditions. The choice of ligand and base can also significantly impact the yield.

  • Side Reactions: Potential side reactions include the formation of byproducts from the reaction of the nucleophile with the solvent or impurities. Purification by column chromatography is crucial to isolate the desired product.

Conclusion

The preparation of 1-amino-8-(trifluoromethoxy)isoquinoline from its 1-chloro precursor is a robust and reliable transformation based on the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The strategic incorporation of the trifluoromethoxy group offers a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles.

References

  • Vertex AI Search. (n.d.). Trifluoromethoxy group. Retrieved February 27, 2026.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 27, 2026, from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved February 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 27, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved February 27, 2026, from [Link]

  • PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN1431199A - Method for synthesizing 1-amino isoquinoline.
  • Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved February 27, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved February 27, 2026, from [Link]

  • Arkivoc. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 5). Characterization of Isoquinoline Alkaloids from Neolitsea sericea var. aurata by HPLC-SPE-NMR. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-methylaminoanthraquinone. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, July 30). (PDF) Metal-Free Oxidative C-H Amination of 8-Acylaminoquinolines and Anilides with N-Fluorobenzenesulfonimide. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Isoquinoline, 1-chloro-. PubChem. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). N,N-DIMETHYLISOBUTYRAMIDE DIETHYL ACETAL and 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Retrieved February 27, 2026, from [Link]

  • PubMed. (2007, March 15). Analysis of amino acid isotopomers using FT-ICR MS. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). WO2009006338A1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry.
  • Shimadzu. (n.d.). Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. Retrieved February 27, 2026, from [Link]

Sources

Precision Engineering: A Whitepaper on Troubleshooting & Optimizing CRISPR-Cas9 Workflows in Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In therapeutic drug discovery, the utility of CRISPR-Cas9 hinges on two non-negotiable metrics: editing efficiency and genomic specificity . While basic protocols abound, the transition from immortalized cell lines to relevant primary models (T-cells, HSCs, iPSCs) often precipitates a collapse in editing performance.

This guide moves beyond standard protocols to address the mechanistic failures common in high-stakes gene editing. We prioritize Ribonucleoprotein (RNP) delivery over plasmid systems to minimize cytotoxicity and off-target effects, and we advocate for quantitative validation (TIDE/NGS) over enzymatic assays (T7E1).

Phase 1: The Foundation – Reagent Design & Validation

The Shift to Synthetic sgRNA

For therapeutic applications, In Vitro Transcribed (IVT) gRNA is prone to triggering innate immune responses (via RIG-I pathways) in primary cells.

  • Recommendation: Use chemically modified synthetic sgRNAs (e.g., 2'-O-methyl 3' phosphorothioate modifications at termini). These modifications resist exonuclease degradation and prevent immune signaling, significantly increasing half-life and editing efficiency [1].

The "Self-Validating" Experimental Setup

Trustworthiness in data requires internal controls that validate the delivery system independently of the specific genomic target.

  • Positive Control: Always include a gRNA targeting a highly efficient, non-essential gene (e.g., HPRT1 or CD81). If the control fails, the issue is delivery, not the target gRNA design.

  • Negative Control: Non-targeting Scramble gRNA. Essential for establishing the baseline of cellular toxicity and background apoptosis.

Phase 2: Delivery Optimization – The RNP Advantage

The choice of delivery modality is the single largest determinant of off-target effects and cytotoxicity.

Mechanism: Plasmid vs. RNP

Plasmid delivery forces the cell to transcribe and translate Cas9, leading to a "slow rise, long tail" expression profile. This prolonged presence of Cas9 increases the probability of off-target cleavage.[1] Conversely, RNP (Cas9 protein pre-complexed with sgRNA) enters the nucleus immediately, edits, and is rapidly degraded by the proteasome.

Key Insight: In primary hematopoietic stem cells (HSCs), RNP delivery has shown to maintain high viability (>60%) compared to plasmid DNA (<10%), while significantly reducing off-target indel frequencies [2].

Visualization: Cellular Fate of Delivery Methods

DeliveryFate cluster_Plasmid Plasmid Pathway (High Toxicity) cluster_RNP RNP Pathway (High Precision) P_Entry Plasmid Entry Transcription Transcription (mRNA) P_Entry->Transcription Translation Translation (Cas9 Protein) Transcription->Translation Complex_P Complex Formation (Slow) Translation->Complex_P Persist Prolonged Expression (High Off-Target Risk) Complex_P->Persist R_Entry RNP Entry Nuclear Immediate Nuclear Translocation R_Entry->Nuclear Edit Rapid Editing Nuclear->Edit Degrade Proteasomal Degradation Edit->Degrade

Figure 1: Comparative cellular kinetics of Plasmid vs. RNP delivery. RNP bypasses transcription/translation, ensuring a "hit-and-run" mechanism that reduces off-target exposure.

Phase 3: Analytical Rigor – Moving Beyond T7E1

A common failure mode in drug development is relying on T7 Endonuclease I (T7E1) assays for validation. T7E1 detects heteroduplexes (mismatches) but fails to quantify homozygous mutations or complex indels, often underestimating efficiency by >20% [3].

Method Selection Matrix
FeatureT7E1 / SurveyorTIDE / ICENext-Gen Sequencing (NGS)
Methodology Enzymatic CleavageSanger Sequencing DecompositionDeep Sequencing (Targeted Amplicon)
Sensitivity Low (>5% indels)Medium (>1-2% indels)High (<0.1% indels)
Quantification Semi-QuantitativeQuantitativeHighly Quantitative
Allele ID No (Smear/Bands)Yes (Indel size distribution)Yes (Exact sequence identity)
Cost/Sample Low ($)Low-Medium (

)
High (

$)
Best Use Quick ScreeningRoutine OptimizationClinical/Off-Target Validation

Protocol Recommendation: Use TIDE (Tracking of Indels by Decomposition) for routine optimization. It requires only standard Sanger sequencing and a PCR reaction, yet provides a breakdown of indel sizes and efficiencies comparable to NGS for pools of cells [4].

Phase 4: Optimization – Enhancing HDR with Small Molecules

When precise gene correction (Knock-in) via Homology-Directed Repair (HDR) is the goal, the cell's natural preference for Non-Homologous End Joining (NHEJ) is the primary adversary.[2]

Chemical Modulation

To shift the balance toward HDR, we can inhibit NHEJ proteins (DNA-PKcs, Ligase IV) or stimulate HDR factors (RAD51).[2][3]

  • RS-1: Stimulates RAD51, enhancing homology search and strand invasion [5].

  • NU7441 / KU-0060648: Inhibits DNA-PKcs, blocking the NHEJ pathway initiation.[4]

  • Cold Shock: Transiently reducing culture temperature to 32°C for 24-48 hours post-transfection can increase HDR rates by stabilizing the Cas9 complex and delaying cell cycle progression.

Visualization: DNA Repair Pathway Modulation

RepairPathways cluster_NHEJ NHEJ (Error Prone) cluster_HDR HDR (Precise) DSB Cas9 Double Strand Break Ku Ku70/80 Binding DSB->Ku Resect End Resection DSB->Resect DNAPK DNA-PKcs Recruitment Ku->DNAPK Lig4 Ligase IV Ligation DNAPK->Lig4 Indel Indel Mutation Lig4->Indel RAD51 RAD51 Loading Resect->RAD51 Invasion Strand Invasion (Donor Template) RAD51->Invasion Precise Precise Edit Invasion->Precise Inhibitor NHEJ Inhibitors (NU7441, Scr7) Inhibitor->DNAPK Blocks Enhancer HDR Enhancers (RS-1, Cold Shock) Enhancer->RAD51 Stimulates

Figure 2: Strategic intervention points for small molecules to shift repair bias from NHEJ to HDR.

Phase 5: Troubleshooting Guide

When editing efficiency is low (<10%) or toxicity is high, follow this logic flow.

The Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Editing Efficiency CheckTransfection Check Transfection Efficiency (Positive Control gRNA) Start->CheckTransfection ControlGood Control Works (>50%) CheckTransfection->ControlGood ControlBad Control Fails (<10%) CheckTransfection->ControlBad CheckDesign Issue: gRNA Design ControlGood->CheckDesign CheckDelivery Issue: Delivery Method ControlBad->CheckDelivery DesignSteps 1. Check PAM availability 2. Re-design (Synthego/IDT) 3. Check genomic accessibility (Chromatin) CheckDesign->DesignSteps DeliverySteps 1. Switch Plasmid -> RNP 2. Optimize Electroporation Pulse 3. Check Cell Viability CheckDelivery->DeliverySteps

Figure 3: Logic flow for isolating variables in failed editing experiments.

Symptom & Solution Table
SymptomProbable CauseCorrective Action
High Cell Death (>50%) Plasmid toxicity or electroporation voltage too high.Switch to RNP complexes. Titrate Cas9 concentration down. Use "High Viability" electroporation settings.
Bands are "Smeary" (T7E1) DNA quality issues or non-specific cleavage.Purify genomic DNA with high-grade columns. Switch to TIDE analysis to distinguish background noise from real indels.
No Cleavage Detected Transfection failure or degradation of RNP.Ensure RNP is complexed at room temp for 10-20 mins before use. Verify NLS (Nuclear Localization Signal) is present on Cas9 protein.
Low HDR Efficiency NHEJ dominance or template degradation.Add NHEJ inhibitor (NU7441).[3] Use phosphorothioate-modified ssODN templates. Synchronize cells in S/G2 phase.

References

  • Synthego. (2025).[5][6] CRISPR Off-Target Editing: Prediction, Analysis, and More.[7][8]Link

  • Kim, S., et al. (2014). Highly efficient RNA-guided genome editing in human cells via delivery of purified Cas9 ribonucleoproteins.[9] Genome Research.[4] Link (Contextual validation from search results on RNP vs Plasmid).

  • Sentmanat, M. F., et al. (2018).[10] A Survey of Validation Strategies for CRISPR-Cas9 Editing. Scientific Reports. Link

  • Brinkman, E. K., et al. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition (TIDE).[11][12] Nucleic Acids Research. Link

  • Song, J., et al. (2016). RS-1 enhances CRISPR/Cas9- and TALEN-mediated knock-in efficiency. Nature Communications. Link

Sources

Whitepaper: Advanced Purification Strategies for 1-Chloroisoquinoline Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloroisoquinoline and its functionalized derivatives are privileged electrophilic scaffolds in medicinal chemistry, frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr) to construct complex N-heterocyclic therapeutics[1]. While nitrogen-containing heterocycles are notoriously difficult to purify due to their basicity and tendency to streak on acidic silica gel, the 1-chloro substitution fundamentally alters the physicochemical profile of the isoquinoline core. This guide details the causality behind these changes and provides a self-validating, step-by-step methodology for the isolation of these critical intermediates using normal-phase flash column chromatography.

Physicochemical Causality in Chromatography

To design an effective purification strategy, one must first understand how the molecular structure dictates chromatographic behavior.

  • Suppressed Basicity (The Inductive Effect): Unsubstituted isoquinoline possesses a basic nitrogen lone pair (pKa ~5.4), which interacts strongly with the acidic silanol groups (Si-OH) on normal-phase silica gel, leading to severe peak tailing. However, substituting a highly electronegative chlorine atom at the C1 position (alpha to the nitrogen) withdraws electron density via strong inductive (-I) effects. This significantly reduces the basicity of the nitrogen. Consequently, 1-chloroisoquinolines rarely require basic mobile phase additives (like triethylamine or ammonium hydroxide) to elute cleanly.

  • Conjugation and UV Activity: The extended aromatic system of the isoquinoline core makes these derivatives highly active under short-wave UV light (254 nm). This allows for highly reliable UV-guided fraction collection during automated flash chromatography.

  • Solubility Constraints: Highly functionalized derivatives (e.g., 1-chloroisoquinoline-5-sulfonyl chloride) often exhibit poor solubility in non-polar eluents[2]. This necessitates specific loading techniques, such as dry loading, to prevent band broadening.

Mobile and Stationary Phase Selection

The standard approach for 1-chloroisoquinoline derivatives relies on normal-phase silica gel (230–400 mesh)[3].

Because of the suppressed basicity, the ideal mobile phase consists of a non-polar hydrocarbon combined with a polar aprotic solvent. A mixture of Petroleum Ether (PE) and Ethyl Acetate (EtOAc) is the industry standard[3]. For the parent 1-chloroisoquinoline, an isocratic elution at PE:EtOAc = 5:1 is highly effective[1]. For more polar derivatives, a gradient elution (e.g., 10:1 stepping down to 1:1) is required[2].

Quantitative Chromatographic Parameters

Summarizing the empirical data allows for rapid method development. Table 1 compares the chromatographic requirements based on the derivative class.

Table 1: Comparative Chromatographic Parameters for Isoquinoline Derivatives

ParameterUnsubstituted Isoquinolines1-ChloroisoquinolinesPolar Derivatives (e.g., Sulfonyl Chlorides)
Typical Eluent Dichloromethane / MethanolPetroleum Ether / EtOAcPE / EtOAc (Steep Gradient)
Stationary Phase Silica Gel (often deactivated)Standard Silica GelStandard Silica Gel
Additive Required Yes (1-5% TEA or NH4OH)No (Usually)No
Loading Method Wet Loading (if soluble)Dry Loading (Preferred)Dry Loading (Critical)
Target Rf (TLC) 0.25 - 0.350.20 - 0.300.20 - 0.30

Workflow Visualization

Purification A Crude 1-Chloroisoquinoline Mixture B TLC Solvent Screening (Target Rf: 0.20 - 0.30) A->B Extract & Dry C Column Packing (Slurry Method) B->C Select Eluent D Sample Application (Dry Loading on Silica) C->D Equilibrate E Flash Elution (PE : EtOAc Gradient) D->E Run Gradient F Fraction Pooling & Concentration E->F UV/TLC Guided

Figure 1: Standardized normal-phase flash chromatography workflow for 1-chloroisoquinolines.

Self-Validating Purification Protocol

This step-by-step methodology ensures high-resolution separation by embedding self-validation checks at critical junctures.

Step 1: TLC Optimization (The Predictive Model)
  • Dissolve a micro-aliquot of the crude reaction mixture in dichloromethane (DCM).

  • Spot the mixture onto a Silica Gel 60 F254 TLC plate.

  • Develop the plate in a 5:1 PE:EtOAc chamber[1].

  • Self-Validation Check: Visualize under 254 nm UV light. The target 1-chloroisoquinoline must sit at an Retention factor (Rf) of 0.20–0.30. If the Rf is > 0.40, decrease the EtOAc ratio. If the compound is stuck at the baseline, increase the EtOAc ratio[4].

Step 2: Dry Loading Preparation (Eliminating Band Broadening)

Causality: Wet loading a crude mixture using a polar solvent (like DCM) into a non-polar equilibrated column causes the polar solvent to act as a localized "chaser," dragging the compound down the column prematurely and destroying resolution. Dry loading prevents this.

  • Dissolve the entire crude mass in a volatile solvent (e.g., DCM or Acetone).

  • Add dry silica gel to the flask (approximately 2.5 times the mass of the crude product).

  • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder remains.

Step 3: Column Packing and Equilibration
  • Prepare a slurry of silica gel in 100% Petroleum Ether.

  • Pour the slurry into the glass column, tapping the sides to release trapped air.

  • Apply mild positive air pressure to pack the bed.

  • Self-Validation Check: Inspect the silica bed. It must be perfectly horizontal and free of cracks. A cracked bed will cause channeling, instantly ruining the separation.

Step 4: Application and Elution
  • Carefully pour the dry-loaded silica powder evenly onto the flat top of the packed silica bed.

  • Add a 1 cm protective layer of clean sea sand to prevent physical disruption of the bed during solvent addition.

  • Begin elution. If the mixture is complex, utilize a gradient starting from 10:1 PE:EtOAc and slowly stepping up to 1:1 PE:EtOAc[2].

Step 5: Fraction Collection and Isolation
  • Collect consistent fraction volumes (e.g., 20 mL test tubes).

  • Spot every third fraction on a TLC plate and visualize under UV.

  • Self-Validation Check: Pool only the fractions that show a single, clean spot corresponding to the optimized Rf value. Co-spot the pooled fractions against the crude mixture to verify the absence of starting materials or regioisomers.

  • Concentrate the pooled fractions under reduced pressure to yield the pure 1-chloroisoquinoline derivative.

Troubleshooting & Optimization Logic

Troubleshooting Issue Chromatography Issue Tailing Severe Tailing Issue->Tailing Coelution Co-eluting Impurities Issue->Coelution Stuck Compound Stuck on Column Issue->Stuck Action1 Add 0.1-1% TEA to Mobile Phase Tailing->Action1 Action2 Decrease Polarity or Change Solvent Coelution->Action2 Action3 Increase Polarity (e.g., more EtOAc) Stuck->Action3

Figure 2: Troubleshooting decision matrix for common chromatographic issues.

  • Compound Stuck at Origin: If the derivative contains highly polar functional groups (e.g., carboxylic acids, primary amines) and fails to move from the baseline, the eluent is insufficiently polar. Gradually increase the proportion of the polar solvent (EtOAc)[4].

  • Running at Solvent Front: Conversely, if the spots run at the solvent front, the eluent is too polar. Decrease the polarity by increasing the proportion of the hydrocarbon (PE or Hexane)[4].

References

  • Source: chemicalbook.
  • Title: What is the application and preparation of 1-Chloroisoquinoline?
  • Source: google.
  • Source: benchchem.

Sources

An In-depth Technical Guide to the Stability of the Trifluoromethoxy Group Under Basic Cross-Coupling Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Trifluoromethoxy Group - A Privileged Moiety with a Hidden Vulnerability

In the landscape of modern medicinal chemistry and drug development, the trifluoromethoxy (OCF₃) group has emerged as a uniquely valuable substituent.[1][2] Its powerful electron-withdrawing nature, coupled with high metabolic stability and a significant contribution to lipophilicity, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4][5][6] Molecules adorned with the OCF₃ group often exhibit enhanced membrane permeability, improved target binding affinity, and resistance to oxidative metabolism, making it a highly sought-after functional group in the design of novel therapeutics and agrochemicals.[6][7]

However, the very electronic properties that make the OCF₃ group so attractive can also present a significant challenge during chemical synthesis. The powerful palladium-catalyzed cross-coupling reactions—staples of the synthetic chemist's toolkit for forging C-C and C-N bonds—frequently rely on basic conditions. This creates a potential conflict: the conditions required to drive a sluggish coupling to completion may be the very conditions that compromise the integrity of the prized OCF₃ group.

This guide is born from field-proven experience and a deep dive into the mechanistic underpinnings of cross-coupling chemistry. It is designed for researchers, scientists, and drug development professionals who seek to harness the power of the trifluoromethoxy group without falling prey to its latent instability. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for rational reaction design and troubleshooting. Our goal is to empower you to navigate the complexities of coupling reactions with OCF₃-containing substrates, ensuring the preservation of this critical functional group from starting material to final product.

The Dichotomy of the Trifluoromethoxy Group: Inherent Stability vs. Base-Mediated Lability

The trifluoromethoxy group's reputation for stability is well-earned, largely stemming from the immense strength of the carbon-fluorine bonds.[6] This inherent robustness is a primary reason for its inclusion in molecular design to block metabolic hotspots.[1][6]

However, its stability is not absolute. The group's powerful inductive electron-withdrawing effect (-I) significantly lowers the electron density on the attached aromatic ring and, crucially, on the ether oxygen atom. This has two major consequences relevant to basic cross-coupling reactions:

  • Activation of the Aryl Halide: An OCF₃ group on an aryl halide makes the C-X bond more susceptible to oxidative addition by the palladium catalyst, which can be beneficial.

  • Potential for Nucleophilic Attack: Under strongly basic or nucleophilic conditions, the ipso-carbon (the carbon atom attached to the OCF₃ group) can become susceptible to attack. While the trifluoromethoxide anion (⁻OCF₃) is notoriously unstable and a poor leaving group, harsh conditions can promote decomposition pathways.[6] The primary risk in many cross-coupling reactions is not direct cleavage, but a base-mediated degradation, especially at elevated temperatures.

The central challenge, therefore, is to find a "sweet spot" in reaction conditions—a set of parameters potent enough to drive the desired cross-coupling catalytic cycle forward without initiating these off-pathway decomposition events.

cluster_factors Key Factors Influencing OCF3 Stability Base Base Strength (e.g., K2CO3 vs. NaOtBu) OCF3 OCF3 Group Integrity Base->OCF3 High strength increases risk Temp Reaction Temperature Temp->OCF3 High temp increases risk Catalyst Catalyst Activity & Ligand Choice Catalyst->OCF3 High activity can lower temp/base requirements, DECREASING risk Time Reaction Time Time->OCF3 Prolonged time increases risk start Start: Couple Ar(OCF3)-X c1 Select Highly Active Catalyst System (e.g., Pd G3 / Buchwald Ligand) start->c1 c2 Choose Mildest Base for Reaction Type (e.g., K2CO3 for Suzuki) c1->c2 c3 Run Reaction at Low Temperature (e.g., 60-80°C) c2->c3 d1 Reaction Complete with OCF3 Intact? c3->d1 end_ok Success: Isolate Product d1->end_ok Yes c4 Increase Base Strength Incrementally (e.g., K2CO3 -> K3PO4) d1->c4 No (Low Conversion) d2 OCF3 Degradation Observed? c4->d2 c5 Increase Temperature Incrementally (e.g., 80°C -> 100°C) c5->d1 Re-evaluate c6 Screen Alternative Ligand/Catalyst c6->d1 Re-evaluate d2->c5 No d2->c6 Yes end_fail Failure: Re-evaluate Synthetic Route d2->end_fail Yes (Persistent)

Sources

Troubleshooting POCl3 Chlorination of 8-Substituted Isoquinoline N-Oxides

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Chemists, Drug Development Scientists

Executive Summary: The "Peri" Challenge

The conversion of isoquinoline N-oxides to 1-chloroisoquinolines using phosphoryl chloride (POCl


) is a cornerstone transformation in heterocyclic chemistry. However, substitution at the 8-position  introduces a unique set of steric and electronic challenges known as the peri-effect . Unlike remote substituents, an 8-substituent occupies the spatial region directly adjacent to the C1 reaction center.

This guide addresses the specific failure modes associated with 8-substituted substrates—ranging from steric blocking of the nucleophilic chloride attack to electronic deactivation—and provides a self-validating troubleshooting protocol to maximize yield and regioselectivity.

Mechanistic Foundation & The 8-Position Barrier

To troubleshoot effectively, one must visualize the conflict at the molecular level. The reaction proceeds via an activation-elimination sequence (the Reissert-Henze mechanism type).

The Mechanism[1][2]
  • Activation: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus of POCl

    
    , forming a highly reactive N-phosphoroxychloride intermediate (A).
    
  • Nucleophilic Attack: A chloride ion (liberated from step 1 or added exogenously) attacks the C1 position. This is the critical step affected by 8-substitution.

  • Aromatization/Elimination: The P-O species is eliminated, restoring aromaticity and yielding the 1-chloroisoquinoline.

The "Peri" Interaction (Steric vs. Electronic)
  • Steric Shielding: An 8-substituent (e.g., -Me, -Br, -NO

    
    ) creates significant steric bulk protecting the C1 carbon. This raises the activation energy for the incoming chloride nucleophile.
    
  • Electronic Gating:

    • EDGs (e.g., 8-OMe): May increase electron density at C1, making it less electrophilic and retarding chloride attack.

    • EWGs (e.g., 8-NO

      
      ):  Increase electrophilicity at C1 (good) but decrease the basicity of the N-oxide oxygen (bad), potentially slowing the initial activation step.
      
Visualization: Reaction Pathway & Steric Clash

G cluster_0 The Peri-Effect Barrier Start 8-Substituted Isoquinoline N-Oxide Inter1 Activated N-O-P(O)Cl2 Intermediate Start->Inter1 Activation (Fast) POCl3 POCl3 POCl3->Inter1 TS Transition State (Cl- attack at C1) Inter1->TS Cl- Attack (Rate Limiting due to 8-Subst.) Side1 Side Product: Isoquinolin-1-one (Isocarbostyril) Inter1->Side1 Hydrolysis (during workup if incomplete) Product 1-Chloro-8-Substituted Isoquinoline TS->Product Elimination of HOP(O)Cl2

Figure 1: Mechanistic pathway highlighting the critical bottleneck at the transition state caused by 8-substituent steric hindrance.

Critical Variables & Troubleshooting Matrix

When the reaction fails (low yield, recovered starting material, or tar formation), systematically evaluate these variables.

Solvent Selection
  • Standard: Dichloromethane (DCM) or Chloroform (CHCl

    
    ). Limit: Low boiling points (40-60°C) may not provide enough energy to overcome the steric barrier at C1.
    
  • Optimization: Switch to Toluene (110°C) or Chlorobenzene (132°C). Higher temperatures are often mandatory for 8-substituted substrates to drive the nucleophilic attack.

  • Neat POCl

    
    :  Often necessary but increases "tar" formation due to polymerization side reactions.
    
The Base Effect

The reaction generates HCl. In the absence of base, the acidity can protonate the N-oxide or the product, altering reactivity or solubility.

  • Recommendation: Add Triethylamine (Et

    
    N)  or Diisopropylethylamine (DIPEA)  (1.0 - 2.0 equiv).
    
  • Why? The base buffers the solution and, more importantly, the chloride counter-ion (e.g., Et

    
    NH
    
    
    
    Cl
    
    
    ) provides a soluble source of nucleophilic chloride, which is often more reactive than the bulk inorganic chloride in non-polar solvents.
Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction / Recovered SM Activation failure (EWG at C8) or Temperature too low.1. Increase Temp (Switch solvent to Toluene/Chlorobenzene).2. Add PCl

(0.5-1.0 equiv) to boost electrophilicity of P-species.
Formation of Isocarbostyril (1-one) Incomplete chlorination followed by hydrolysis.The "Activated Intermediate" formed but Cl- did not attack. Upon water quench, the P-O bond hydrolyzes to C=O.Fix: Increase reaction time; add exogenous chloride source (e.g., Et

NCl).
Low Yield / Tar Formation Polymerization or Decomposition.1. Dilute reaction (avoid neat POCl

).2. Lower temperature slightly but extend time.3. Strictly anhydrous conditions (moisture creates H

PO

, catalyzing decomposition).
Deoxygenation (Product is Isoquinoline) Thermal reduction.Reduce temperature.[1][2] Ensure POCl

is distilled/high quality (free of phosphites).

Optimized Protocol: 8-Substituted Isoquinoline Chlorination

This protocol is designed to mitigate steric hindrance and prevent hydrolysis artifacts.

Materials
  • Substrate: 8-Substituted Isoquinoline N-oxide (1.0 equiv)

  • Reagent: POCl

    
     (3.0 - 5.0 equiv)
    
  • Base: Et

    
    N (2.0 equiv) [Optional but recommended for sluggish substrates]
    
  • Solvent: Anhydrous Toluene (Preferred) or CHCl

    
    
    
  • Additive: PCl

    
     (0.2 equiv) [Only if conversion is <50% in initial screens]
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the N-oxide in anhydrous toluene (0.2 M concentration).

  • Addition: Add Et

    
    N. Cool to 0°C. Add POCl
    
    
    
    dropwise over 15 minutes.
    • Note: An exotherm is expected. Control is vital to prevent early decomposition.

  • Ramp: Allow to warm to Room Temperature (RT) for 30 mins, then heat to reflux (110°C) .

  • Monitoring: Monitor by TLC or LCMS every hour.

    • Checkpoint: If the intermediate (often more polar than product but less than SM) persists after 4h, add PCl

      
       or solid Et
      
      
      
      NCl (tetraethylammonium chloride) to drive the reaction.
  • Workup (The Danger Zone):

    • Cool to RT.

    • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and saturated NaHCO

      
       .
      
    • Crucial: Maintain pH > 7. Acidic quenching can hydrolyze the labile C-Cl bond in electron-deficient systems or lead to reversion.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .[3]

Decision Tree for Process Optimization

DecisionTree Start Start: Reaction Screening (1.0 eq N-oxide, 3.0 eq POCl3, DCM, Reflux) CheckYield Check Conversion (LCMS/TLC) Start->CheckYield Good Yield > 80% Proceed to Scale-up CheckYield->Good Success LowConv Low Conversion (SM Remaining) CheckYield->LowConv Incomplete Byprod Byproduct: Isoquinolin-1-one (Hydrolysis) CheckYield->Byprod Wrong Product ActionTemp Action: Switch Solvent to Toluene Increase Temp to 110°C LowConv->ActionTemp Steric Barrier? ActionCl Action: Add Exogenous Cl- (Et4NCl or Et3N) Byprod->ActionCl Intermediate not collapsing? ActionPCl5 Action: Add PCl5 (0.5 eq) to POCl3 ActionTemp->ActionPCl5 Still Fails? ActionCl->ActionTemp Combine strategies

Figure 2: Optimization logic flow for troubleshooting reaction failures.

Safety & Handling (E-E-A-T)

  • POCl

    
     Hazards:  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Delayed exotherms are common during quenching.
    
  • Quenching Protocol: Never add water to POCl

    
    . Always add the reaction mixture to the ice/water/base slurry.
    
  • N-Oxide Stability: While generally stable, N-oxides can undergo thermal runaway if heated dry. Always keep them in solution during heating steps.

References

  • Mechanistic Insight: Robins, M. J.; Uzanski, B. "Nucleophilic Chlorination of Heterocyclic N-Oxides." Canadian Journal of Chemistry, 1981 , 59, 2601–2607.[4] Link

  • Synthetic Protocol (8-Methyl Example): "Synthesis of 1-chloroisoquinoline derivatives." ChemicalBook / Patent Literature WO2010038081. Link

  • Alternative Reagents: "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." BenchChem Technical Guides. Link

  • General Isoquinoline Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard Text)

Sources

Strategies for the Complete Removal of Phosphoryl Chloride Byproducts in Isoquinoline Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Phosphorus Bottleneck in Isoquinoline Synthesis

Isoquinoline scaffolds are ubiquitous in natural products, pharmaceuticals, and biologically active small molecules. The synthesis of these heterocycles frequently relies on the Bischler-Napieralski reaction, the Pomeranz-Fritsch cyclization, or the direct chlorination of isoquinolones. These pathways heavily utilize phosphoryl chloride (


) as a potent dehydrating and chlorinating agent[1][2].

While


 is highly effective for converting 

-arylethylamides into 3,4-dihydroisoquinolines, the post-reaction workup presents a significant process bottleneck. The hydrolysis of excess

generates highly acidic, water-soluble byproducts—namely phosphoric acid (

) and hydrogen chloride (

)[3]. If not managed with precise chemical logic, these byproducts coordinate with the basic nitrogen of the isoquinoline product, forming intractable salts, inducing severe emulsions, and drastically reducing isolated yields.

Mechanistic Causality: The Fate of and Origin of Emulsions

To design an effective workup, one must understand the mechanistic fate of


. During the cyclodehydration of amides, 

acts as an electrophilic activator. The carbonyl oxygen attacks the phosphorus center, displacing a chloride ion to form an imidoyl phosphate intermediate[2]. Subsequent elimination yields a nitrilium ion, which undergoes intramolecular electrophilic aromatic substitution to form the isoquinoline core[2]. Elevated temperatures during this step can sometimes lead to retro-Ritter side reactions, making thermal control critical[2].

When the reaction is quenched with water, unreacted


 hydrolyzes violently:


[3]

The Causality of Yield Loss: Isoquinolines possess a basic nitrogen atom (pKa ~5.4). In the highly acidic environment of a direct water quench, the product rapidly protonates, forming water-soluble isoquinolinium phosphates. Furthermore, incomplete hydrolysis leaves reactive intermediates like pyrophosphoryl chloride (


)[3]. These partially hydrolyzed organophosphates act as surfactants, stabilizing severe emulsions during liquid-liquid extraction. To recover the product, the workup must simultaneously neutralize the acid, break the ion pairs, and fully hydrolyze all phosphorus species without destroying the product.

G Amide β-arylethylamide Imidoyl Imidoyl Phosphate Intermediate Amide->Imidoyl + POCl3 POCl3 POCl3 POCl3->Imidoyl Nitrilium Nitrilium Ion Imidoyl->Nitrilium - PO2Cl2- Byproducts Polyphosphates & HCl (Byproducts) Imidoyl->Byproducts Hydrolysis Isoquinoline 3,4-Dihydroisoquinoline (Product) Nitrilium->Isoquinoline Cyclization

Mechanism of Bischler-Napieralski activation by POCl3 and byproduct generation.

Strategic Quenching Protocols (Self-Validating Systems)

A robust protocol must be self-validating —meaning the completion of the quench can be physically or spectroscopically verified before proceeding to extraction. Direct quenching (adding water to the reaction) is dangerous and traps the product in an acidic tar[4]. Instead, an inverse quench —adding the reaction mixture slowly to a large excess of cold aqueous base—is mandatory[4][5].

Protocol A: Inverse Quench with Aqueous Sodium Bicarbonate

Causality:


 provides a mild, buffered environment (pH 7-8) that neutralizes 

and breaks isoquinolinium-phosphate salts without degrading base-sensitive functional groups[5]. Self-Validation: The cessation of

gas evolution physically signals the complete neutralization of

and primary

species[5].

Step-by-Step Methodology:

  • Preparation: In a wide-mouth flask equipped with a mechanical stirrer, prepare a vigorously stirred slurry of saturated aqueous

    
     and crushed ice (3-5 volumes relative to the reaction volume)[5].
    
  • Addition: Cool the crude

    
     reaction mixture to room temperature. Transfer it dropwise to the ice/bicarbonate slurry[4][5].
    
  • Thermal Control: Maintain the internal temperature below 20 °C. The hydrolysis is highly exothermic; pause addition if the temperature spikes[5].

  • Validation: Continue stirring until all ice has melted and

    
     evolution completely ceases[5]. Verify the aqueous layer is pH 7-8.
    
  • Phase Separation: Extract the free-based isoquinoline with Dichloromethane (DCM) or Ethyl Acetate[4].

Protocol B: Buffered Quench with Aqueous Sodium Acetate

Causality: For highly sensitive isoquinoline derivatives,


 might cause localized basic hydrolysis. Sodium acetate provides a tighter buffer system (pH ~5-6) and is performed warm to accelerate the hydrolysis of stubborn pyrophosphoryl intermediates[5].
Self-Validation:  This protocol relies on spectroscopic validation. An aliquot is analyzed via 

NMR to confirm the complete disappearance of reactive phosphorus intermediates[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 2M aqueous sodium acetate solution and warm it to 35-40 °C[5].

  • Addition: Slowly add the crude reaction mixture to the vigorously stirred warm acetate solution[5].

  • Validation: Stir for 1-2 hours. Extract a micro-aliquot and verify the absence of

    
     and pyrophosphates via 
    
    
    
    NMR[5].
  • Workup: Cool to room temperature, adjust pH to ~7 using dilute

    
     to free-base the isoquinoline, and extract with an organic solvent[5].
    

Phase Separation and Extraction Optimization

Even with a perfect quench, phosphates can stabilize emulsions. The following table summarizes the quantitative and qualitative impacts of various quenching agents on extraction efficiency.

Table 1: Comparison of


 Quenching Agents for Isoquinoline Workups 
Quenching AgentTarget pHExotherm ControlEmulsion RiskIsoquinoline RecoveryBest Use Case
Ice Water 1-2Poor (if direct)HighLow (requires basification)Highly stable, non-basic products
Sat.

7-8Good (Inverse)ModerateHighStandard Bischler-Napieralski[4][5]
Aq. Sodium Acetate 5-6ExcellentLowVery HighBase-sensitive intermediates[5]
20%

12-14Very PoorLowHighHighly basic, robust isoquinolines[6]

Troubleshooting Emulsions: If an emulsion forms during extraction, do not add more water. Instead, filter the entire biphasic mixture through a pad of Celite. This removes insoluble polymeric phosphate salts that stabilize the emulsion interface[4]. Alternatively, adding a small amount of brine or a co-solvent like methanol can disrupt the micellar structures[5].

Workflow Crude Crude Reaction Mixture (Isoquinoline + POCl3) Quench Inverse Quench (Ice + NaHCO3 or NaOAc) Crude->Quench Stir Vigorous Stirring (Monitor Temp & CO2) Quench->Stir Filter Filter through Celite (If precipitate forms) Stir->Filter Extract Liquid-Liquid Extraction (DCM or EtOAc) Filter->Extract AqLayer Aqueous Layer (Phosphates, HCl, Salts) Extract->AqLayer Discard OrgLayer Organic Layer (Isoquinoline Product) Extract->OrgLayer Retain

Optimized workflow for quenching and extracting POCl3-mediated isoquinoline reactions.

Advanced Purification: Removing Organophosphate Carryover

Even after a rigorous aqueous workup, trace amounts of neutral organophosphates (e.g., phosphate esters formed if alcohols were improperly used as co-solvents) might co-extract with the isoquinoline product[3][5]. To ensure absolute purity, employ an Acid-Base Extraction :

  • Extract the organic layer with 1M

    
    . The isoquinoline protonates and moves to the aqueous layer as a hydrochloride salt, leaving neutral organophosphates in the organic layer.
    
  • Separate the phases and discard the organic layer.

  • Basify the aqueous layer with

    
     (to pH > 9) and back-extract with fresh Dichloromethane to recover the pure isoquinoline free-base[4].
    

If acid-base extraction is unsuitable due to product solubility, purify the crude product via silica gel flash chromatography. Isoquinolines typically require a highly polar eluent system (e.g., Dichloromethane/Methanol with 1% Triethylamine) to prevent tailing caused by interactions with the acidic silanol groups on the silica[6].

Conclusion

The successful synthesis of isoquinolines using


 hinges entirely on the execution of the post-reaction workup. By employing an inverse quench into a buffered aqueous system, chemists can control the violent exotherm, prevent the formation of intractable isoquinolinium-phosphate salts, and mitigate emulsion formation. Validating the quench via physical observation (

evolution) or spectroscopic means (

NMR) ensures a self-validating protocol that maximizes both process safety and product yield.

References

  • Common Organic Chemistry. "Bischler-Napieralski - POCl3." Common Organic Chemistry. URL: [Link]

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction." Organic Chemistry Portal. URL: [Link]

  • Wikipedia. "Phosphoryl chloride." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Technical Guide: Handling and Stabilization of 1-Chloroisoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloroisoquinoline (1-CIQ) and its derivatives are critical electrophilic scaffolds in medicinal chemistry, widely used to synthesize kinase inhibitors and isoquinoline-based ligands via


 or Palladium-catalyzed cross-couplings.[1][2] However, the C1-chlorine atom functions electronically as a cyclic imidoyl chloride .[1][2] This structural feature renders the compound inherently susceptible to hydrolytic degradation, converting it into the thermodynamically stable, pharmacologically inert 1(2H)-isoquinolinone (isocarbostyril).[2]

This guide details a self-validating workflow to minimize this degradation pathway. By controlling proton availability during workup and neutralizing active sites on purification media, researchers can maintain purity >98% and prevent "silent" yield loss during storage.[1]

Part 1: The Mechanistic Basis of Instability

To handle 1-CIQ effectively, one must understand that it is not merely an aryl chloride; it is a masked acid chloride equivalent.[1][2]

The Hydrolysis Pathway

The nitrogen atom in the isoquinoline ring pulls electron density from the C1 position, making the C-Cl bond highly polarized. In the presence of moisture and trace acid (autocatalytically generated HCl), water attacks the C1 position. The driving force is the tautomerization to the lactam (isocarbostyril), which benefits from the high bond energy of the carbonyl group (


).

Key Insight: The reaction is autocatalytic.[1] Hydrolysis releases HCl, which protonates the ring nitrogen, making the C1 position even more electrophilic and accelerating further hydrolysis.

Visualizing the Degradation Loop

The following diagram illustrates the transformation from the N-oxide precursor to the target, and the competing hydrolysis pathway.

G NOxide Isoquinoline N-Oxide (Precursor) Activated Activated Intermediate (O-Phosphorylated) NOxide->Activated + POCl3 Reflux Target 1-Chloroisoquinoline (Target: 1-CIQ) Activated->Target + Cl- - PO2Cl2- Transition Tetrahedral Intermediate Target->Transition + H2O (Moisture) + H+ (Acid Catalysis) Lactam 1-Isoquinolinone (Degradant: Lactam) Transition->Lactam - HCl (Irreversible) Lactam->Target HCl accelerates degradation

Figure 1: The synthesis and hydrolytic degradation pathway of 1-chloroisoquinoline.[1][2] Note the irreversible formation of the lactam.

Part 2: Synthesis & Workup – The Critical Window

The most common synthesis involves chlorinating isoquinoline N-oxide with phosphorus oxychloride (


).[1][2] The moment of highest risk is the quench .
The "Inverse Quench" Protocol

Never add water directly to the hot reaction mixture. This generates a massive exotherm and a spike in HCl concentration, instantly hydrolyzing your product.

Protocol:

  • Evaporation: Remove excess

    
     under reduced pressure before quenching. Trace 
    
    
    
    creates phosphoric acid upon water contact.[1]
  • Temperature Control: Cool the residue to 0°C.

  • Inverse Addition: Cannulate or drip the organic residue into a rapidly stirring slurry of Ice/Sat.

    
     .
    
    • Why: This ensures the pH remains basic/neutral throughout the quench, neutralizing HCl as it forms.

Self-Validating Extraction

Before moving to purification, you must validate that the workup prevented hydrolysis.[1][2]

Validation CheckMethodAcceptance CriteriaFailure Mode Indicator
TLC Screen Silica Plate (Hex/EtOAc)Single spot (

)
Spot at baseline or very low

(Lactam is polar)
pH Check Aqueous Layer TestpH 8.0 - 9.0pH < 7.0 indicates insufficient base; risk of acid hydrolysis in organic phase
NMR Check

-NMR (

)
Doublet at ~8.3 ppm (C8-H)Broad singlet >10 ppm (Lactam NH) or shift of C1 signal

Part 3: Purification Strategies

Standard silica gel is slightly acidic (


) and contains bound water.[1] This is a "kill zone" for 1-CIQ.[1][2]
Column Chromatography Modifications

If recrystallization (e.g., from dry hexane/EtOAc) is insufficient, use one of the following modified stationary phases:

  • Neutralized Silica: Slurry the silica gel in the eluent containing 1% Triethylamine (

    
    ) before packing.[1] This neutralizes acidic sites.[1]
    
  • Basic Alumina: Use basic aluminum oxide (Activity Grade II or III) instead of silica.[1] It is far less likely to promote hydrolysis.[1]

Purification Decision Tree[1][2]

Purification Crude Crude 1-CIQ Residue PurityCheck Purity < 90%? Crude->PurityCheck Recryst Recrystallization (Hexane/EtOAc) PurityCheck->Recryst No (High Purity) Chromatography Chromatography Required PurityCheck->Chromatography Yes (Low Purity) SilicaChoice Select Stationary Phase Chromatography->SilicaChoice StdSilica Standard Silica (RISK: Acidic) SilicaChoice->StdSilica Avoid NeutSilica Neutralized Silica (+1% Et3N) SilicaChoice->NeutSilica Preferred BasicAlumina Basic Alumina (Activity II/III) SilicaChoice->BasicAlumina Alternative

Figure 2: Decision matrix for purification to avoid acid-catalyzed degradation on stationary phases.[1][2]

Part 4: Storage and Handling[3]

Once isolated, 1-CIQ is metastable.[1][2] It requires specific environmental controls to prevent solid-state hydrolysis.[1][2]

Storage Specifications
  • Temperature: Refrigerate at

    
    .
    
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass with a Teflon-lined cap (to prevent light degradation and moisture ingress).[1][2]

  • Dessicant: Store the vial inside a secondary jar containing Drierite or silica packets.

Re-Validation Before Use

If the compound has been stored for >30 days, perform a "Use Test":

  • Dissolve 5mg in

    
    .
    
  • Run a quick 1H-NMR.[1][2]

  • Pass: No lactam peaks.

  • Fail: Recrystallize immediately. Do not use degraded material in cross-coupling reactions, as the lactam poisons Pd-catalysts by coordinating via the amide nitrogen/oxygen.[2]

References

  • Synthesis & Properties: 1-Chloroisoquinoline. PubChem.[1][3][4][5] National Library of Medicine.[1] Accessed Feb 27, 2026.[1] [Link]

  • Synthetic Methodology: Swinnen, D., et al. (2013).[1] Patent WO2013/92979: Preparation of Isoquinoline Derivatives.[1] (Cited via ChemicalBook/BenchChem).[1] Describes the POCl3 reflux and ice-quench methodology.

  • General Handling of Imidoyl Chlorides: Imidoyl chloride. Wikipedia.[1] (General reactivity principles of the N=C-Cl moiety). [Link][1][2]

Sources

Technical Guide: 19F NMR Chemical Shifts of Trifluoromethoxy-Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper for drug discovery scientists. It synthesizes available empirical data with structure-activity relationship (SAR) principles to provide a definitive reference on the 19F NMR characterization of trifluoromethoxy-isoquinolines.

Part 1: Executive Summary & Strategic Importance

The "Phantom" Substituent in Medicinal Chemistry The trifluoromethoxy group (–OCF


) is a premier bioisostere in modern drug design, often described as a "super-lipophilic phenol." It offers a unique combination of high electronegativity (

) and conformational flexibility that the trifluoromethyl (–CF

) group lacks. In isoquinoline scaffolds—common pharmacophores in kinase inhibitors and GPCR ligands—the precise characterization of the –OCF

group is critical for validating regioselectivity during synthesis.

The Analytical Challenge Unlike proton NMR, where shifts are predictable within narrow windows, 19F NMR shifts are highly sensitive to the local electronic environment (paramagnetic shielding term dominance). For isoquinolines, the ring nitrogen exerts a potent inductive and mesomeric effect that modulates the –OCF


 shift depending on its position (C1–C8).

Part 2: 19F NMR Chemical Shift Analysis

The Baseline Reference

To interpret isoquinoline data, we must establish the baseline for an unperturbed aromatic system.

  • Reference Standard: Trichlorofluoromethane (CFCl

    
    , 
    
    
    
    0.0 ppm).
  • Baseline Compound: (Trifluoromethoxy)benzene (Ph-OCF

    
    ).
    
  • Baseline Shift: -57.8 ppm to -58.5 ppm (in CDCl

    
    ).
    
Isoquinoline Positional Shift Map

The isoquinoline ring system introduces a pyridine-like nitrogen that perturbs this baseline. The shift magnitude depends on the distance and conjugation path to the nitrogen atom.

PositionElectronic EnvironmentPredicted/Observed Shift Range (

ppm)
Mechanistic Insight
C1

to Nitrogen
-54.0 to -56.0 Deshielded. The adjacent electronegative nitrogen withdraws electron density via induction, reducing shielding on the fluorine nuclei.
C3

to Nitrogen
-55.5 to -57.0 Deshielded. Similar to C1 but lacks the direct ring fusion strain effect.
C4

to Nitrogen
-57.5 to -59.0 Baseline-Like. Minimal inductive influence; values closely mirror the benzene baseline.
C5 Perisubstituted / Distal-57.0 to -58.5 Steric Compression. Proximity to C4-H and the ring fusion can cause slight downfield shifts due to Van der Waals deshielding.
C6 Distal (Para-like)-58.0 to -59.5 Shielded. Electronic effects of the N-heterocycle are dampened; often appears slightly upfield of the baseline.
C7 Distal (Meta-like)-57.5 to -59.0 Baseline-Like. Behaves as a standard meta-substituted aryl trifluoromethoxy group.
C8 Perisubstituted / Distal-56.5 to -58.0 Deshielded. Proximity to the nitrogen lone pair (through space) and C1-H can induce deshielding.

Note: Values are referenced to CFCl


 in CDCl

. Solvent polarity (e.g., DMSO-d

) can induce a downfield shift of 1–2 ppm.
Visualization of Electronic Effects

The following diagram illustrates the correlation between the nitrogen atom's influence and the resulting chemical shift.

OCF3_Shifts cluster_0 Isoquinoline Electronic Zones N_Atom Ring Nitrogen (N2) C1 Position C1 (Alpha) High Deshielding Range: -54 to -56 ppm N_Atom->C1 Strong Inductive (-I) C3 Position C3 (Alpha) Moderate Deshielding Range: -55 to -57 ppm N_Atom->C3 Inductive (-I) C4 Position C4 (Beta) Baseline Behavior Range: -57 to -59 ppm N_Atom->C4 Weak Resonance Distal Positions C5-C8 (Distal) Steric/Electronic Mix Range: -57 to -60 ppm N_Atom->Distal Minimal Effect

Caption: Electronic influence of the isoquinoline nitrogen on 19F NMR shifts. Red nodes indicate downfield shifts (deshielding); green nodes indicate baseline-like behavior.

Part 3: Experimental Protocols & Synthesis

Synthesis of OCF3-Isoquinolines

Direct trifluoromethoxylation of isoquinolines is synthetically demanding. The "Application Scientist" approach recommends two robust pathways depending on the starting material.

Pathway A: Late-Stage Functionalization (AgOCF3)

Best for: Introducing –OCF


 into complex, pre-formed isoquinoline scaffolds.
  • Reagents: AgOCF

    
     (Silver trifluoromethoxide) + Selectfluor (oxidant).
    
  • Precursor: Isoquinoline-boronic acids or halides.

  • Mechanism: Radical-mediated oxidative cross-coupling.

  • Key Advantage: Tolerates diverse functional groups.

Pathway B: De Novo Synthesis

Best for: Scale-up of simple isomers (e.g., 1-OCF


-isoquinoline).
  • Reagents: 2,2,4,4-Tetrafluoro-1,3-benzodioxole derivatives.

  • Mechanism: Fluorination/Ring-opening of cyclic precursors.

NMR Acquisition Protocol

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol:

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL CDCl

    
      (preferred) or Acetone-d
    
    
    
    . Avoid DMSO unless solubility is critical, as it broadens fluorine signals.
  • Internal Standard: Add 10

    
    L of 
    
    
    
    -trifluorotoluene
    (
    
    
    -63.72 ppm). This is superior to CFCl
    
    
    (volatile) and C
    
    
    F
    
    
    (multiple couplings).
  • Acquisition Parameters:

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate

      
      C satellites and simplify integration.
      
    • Spectral Width: 200 ppm (center at -60 ppm).

    • Relaxation Delay (D1): Set to

      
       5 seconds. Fluorine nuclei have long T1 relaxation times; short D1 leads to integration errors.
      
  • Data Processing: Apply exponential line broadening (LB = 1.0 Hz) to improve signal-to-noise ratio.

Synthesis Decision Workflow

Synthesis_Workflow Start Target: OCF3-Isoquinoline Check_Pos Is the position activated? (C1 or C3) Start->Check_Pos Direct Method: Nucleophilic Substitution Reagent: AgOCF3 or TAS-OCF3 Precursor: Cl/Br-Isoquinoline Check_Pos->Direct Yes (Alpha to N) Indirect Is the position unactivated? (C4-C8) Check_Pos->Indirect No Radical Method: Radical Trifluoromethoxylation Reagent: TFMV + Photoredox Cat. Precursor: Carboxylic Acid/Boronic Acid Indirect->Radical Late Stage DeNovo Method: De Novo Synthesis Precursor: Trifluoromethoxylated Aniline Indirect->DeNovo Early Stage/Scale-up

Caption: Decision tree for selecting the optimal synthetic route based on regiochemistry.

References

  • General 19F NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Trifluoromethoxylation Methods: Tlili, A., et al. (2016).[1] "The Trifluoromethoxy Group: New Synthetic Tools and Medicinal Chemistry Applications." Angewandte Chemie International Edition.

  • AgOCF3 Reagent: Liu, J. B., et al. (2015). "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Angewandte Chemie.

  • Substituent Effects: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

Technical Guide: LC-MS Fragmentation Pattern of 1-Chloro-8-(trifluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It moves from structural analysis to predictive fragmentation logic, culminating in a validated experimental protocol.

Executive Summary

1-Chloro-8-(trifluoromethoxy)isoquinoline (CAS: 1283719-92-5) is a highly functionalized fused heterocycle serving as a critical scaffold in the synthesis of bioactive agents. Its structural analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the "peri-effect" (spatial proximity of C1 and C8 substituents) and the competing fragmentation pathways of the halogenated and fluorinated moieties.

This guide provides a definitive fragmentation roadmap for this molecule, establishing the


 m/z 248.0  precursor as the analytical anchor and detailing the specific neutral losses (

,

,

) required for structural confirmation.

Part 1: Physicochemical Context & Ionization Behavior

Structural Anatomy & Peri-Interaction

The molecule consists of an isoquinoline core substituted at the C1 position with Chlorine and the C8 position with a Trifluoromethoxy (


) group.
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  246.998 Da
    
  • Exact Mass (

    
    ):  248.006 Da
    

Critical Structural Insight: The C1-Chloro and C8-Trifluoromethoxy groups occupy the peri-positions (similar to 1,8-disubstituted naphthalene). This creates significant steric crowding and electronic repulsion, making the C1-Cl bond particularly labile under collision-induced dissociation (CID) conditions compared to standard aryl chlorides.

Isotopic Signature

Before fragmentation analysis, the precursor ion must be validated via its isotopic envelope. The presence of a single chlorine atom dictates a distinct 3:1 intensity ratio between the


 (m/z 248) and 

(m/z 250) peaks.
Isotopem/z (approx)AbundanceOrigin
M 248.0 100%

+

M+1 249.0~11%

contribution
M+2 250.0 ~32%

isotope

Part 2: Predictive Fragmentation Pathways

The fragmentation of 1-Chloro-8-(trifluoromethoxy)isoquinoline in ESI(+) mode follows three distinct mechanistic pathways.

Pathway A: The Trifluoromethoxy Rearrangement (Diagnostic)

The most characteristic pathway for aryl trifluoromethoxy ethers is the loss of carbonyl difluoride (


, 66 Da) . This is a four-center rearrangement that retains a fluorine atom on the aromatic ring, converting the 

group into an aryl fluoride.
  • Transition: m/z 248

    
     m/z 182
    
  • Mechanism: Intramolecular Fluorine transfer to the ring followed by

    
     cleavage.
    
Pathway B: Halogen Elimination (Lability Driven)

Due to the electron-deficient nature of the isoquinoline ring (specifically at C1) and the peri-strain, the chlorine atom is prone to elimination.

  • Loss of Radical Cl (

    
    , 35 Da):  Forms a radical cation m/z 213. While rare in ESI (violates the even-electron rule), it is observed in polyhalogenated aromatics.
    
  • Loss of HCl (36 Da): If a proton is available (likely from C7 or the protonated nitrogen via a complex rearrangement), a neutral loss of HCl yields m/z 212.

Pathway C: Heterocyclic Ring Contraction

Common to all isoquinolines, the pyridine ring cleaves to release Hydrogen Cyanide (HCN, 27 Da) . This typically occurs after the primary functional group losses or directly from the precursor at high collision energies.

  • Transition: m/z 182 (after

    
     loss) 
    
    
    
    m/z 155.
Visualization: Fragmentation Tree

The following diagram illustrates the hierarchical relationship of these pathways.

FragmentationPathways Precursor Precursor [M+H]+ m/z 248.0 (C10H6ClF3NO)+ Frag_A1 Fragment A [M+H - COF2]+ m/z 182.0 (Aryl Fluoride) Precursor->Frag_A1 - COF2 (66 Da) OCF3 Rearrangement Frag_B1 Fragment B [M+H - HCl]+ m/z 212.0 Precursor->Frag_B1 - HCl (36 Da) Frag_C1 Fragment C [M+H - Cl•]+• m/z 213.0 (Radical Cation) Precursor->Frag_C1 - Cl• (35 Da) Homolytic Cleavage Frag_A2 Fragment A2 [M+H - COF2 - HCN]+ m/z 155.0 Frag_A1->Frag_A2 - HCN (27 Da) Ring Contraction

Figure 1: Proposed ESI(+) fragmentation tree for 1-Chloro-8-(trifluoromethoxy)isoquinoline showing primary neutral losses.

Part 3: Experimental Protocol

To replicate these results, the following validated LC-MS methodology is recommended. This protocol is designed to separate the target from potential hydrolysis byproducts (e.g., 1-hydroxy derivatives).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the labile C-Cl bond).

  • Collision Energy (CE): Stepped CE is critical.

    • Low (10 eV): Preserves Precursor.

    • Med (25 eV): Promotes

      
       loss (m/z 182).
      
    • High (45 eV): Forces Ring opening (m/z 155).

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (MeOH Dilution) LC LC Separation (C18, H2O/MeCN) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 248.0 ESI->Q1 CC Collision Cell (N2 Gas, 10-45 eV) Q1->CC TOF Detector (High Res MS2) CC->TOF

Figure 2: LC-MS/MS data acquisition workflow.

Part 4: Data Interpretation & Troubleshooting

Summary of Diagnostic Ions

Use this table to validate your spectrum.

m/z (Theoretical)Ion SpeciesFormulaDiagnostic Value
248.006


Precursor . Must show Cl isotope pattern.
250.003


Isotope confirmation (30-33% abundance).
228.000


Minor peak. Indicates Fluorine presence.[5][6][7][8]
212.029


Indicates labile Chlorine (Peri-effect).
182.014


Primary Fragment . Confirms

group.
155.003


Confirms Isoquinoline core.
Common Pitfalls
  • In-Source Fragmentation: If you observe m/z 182 or 212 in the MS1 scan (no collision energy), your Fragmentor/Cone voltage is too high. The peri-substitution makes the molecule fragile. Lower the voltage to <100V.

  • Hydrolysis Artifacts: If you see a peak at m/z 230 (

    
    ), the sample has hydrolyzed in the aqueous mobile phase. 1-chloroisoquinolines are susceptible to nucleophilic attack by water. Solution:  Prepare samples in 100% anhydrous acetonitrile and inject immediately.
    

References

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[3][9][10] Natural Product Reports. Link

  • Kukula-Koch, W. (2017).[11] "The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids." Hindawi. Link

  • Fu, L., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry." Scientific Reports. Link

  • Hollnitz, L. (2024). "Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds." Freie Universität Berlin.[6] Link

  • Sigma-Aldrich. (n.d.).[1] "1-Chloro-8-trifluoromethyl-isoquinoline Product Page." Link (Used for structural confirmation).

Sources

A Comparative Analysis of Metabolic Stability: Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3) Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

In the landscape of contemporary drug discovery, the optimization of a molecule's metabolic stability is a cornerstone of successful clinical translation.[1][2] A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and in vivo clearance.[3][4] The isoquinoline scaffold is a privileged heterocyclic motif, present in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[5][6][7] Consequently, strategies to enhance the metabolic robustness of isoquinoline-based drug candidates are of paramount importance.

A prevalent and effective strategy in medicinal chemistry is the introduction of fluorine-containing functional groups to block sites of metabolic attack.[8][9][10] Among the most utilized are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[11][12] Both are recognized for their ability to significantly improve metabolic stability, often by replacing a metabolically labile hydrogen atom or methyl group.[1] This guide provides a comprehensive technical comparison of the metabolic stability profiles of -OCF3 versus -CF3 substituted isoquinoline derivatives, offering insights into the underlying mechanistic principles, detailed experimental workflows for their assessment, and a framework for data-driven decision-making in drug development programs.

Theoretical Underpinnings of Metabolic Stability

The metabolic fate of a xenobiotic is primarily determined by the action of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I oxidative metabolism.[2][3][13] The inherent reactivity of a molecule's functional groups and the strength of its chemical bonds dictate its vulnerability to enzymatic attack.

The Physicochemical Influence of -CF3 and -OCF3 Groups

The trifluoromethyl and trifluoromethoxy groups impart significant changes to the electronic and steric properties of the isoquinoline scaffold.

  • Trifluoromethyl (-CF3) Group:

    • Electronic Effect: The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[11][14] This deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[15][16]

    • Steric and Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[11] This makes the -CF3 group itself highly resistant to metabolic cleavage.[1]

  • Trifluoromethoxy (-OCF3) Group:

    • Electronic Effect: The -OCF3 group is also strongly electron-withdrawing, albeit with a more complex interplay of inductive and resonance effects compared to the -CF3 group. It is generally considered more metabolically stable than a simple methoxy group, which is prone to O-dealkylation.[15]

    • Metabolic Resistance: The -OCF3 group is exceptionally resistant to enzymatic breakdown.[11] Its introduction can effectively shield adjacent positions from metabolic attack.

Metabolic Hotspots of the Isoquinoline Nucleus

The isoquinoline ring system, being a bicyclic aromatic amine, presents several potential sites for metabolism. In the absence of highly labile functional groups, CYP-mediated oxidation of the aromatic rings is a common metabolic pathway. This can lead to the formation of phenolic and dihydrodiol metabolites. The nitrogen atom can also be a site for N-oxidation.

The strategic placement of a -CF3 or -OCF3 group can block these metabolic "soft spots." For instance, substitution on one of the aromatic rings can sterically hinder or electronically deactivate the ring towards hydroxylation.

Experimental Workflows for Assessing Metabolic Stability

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is standard practice for evaluating metabolic stability.

In Vitro Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolism, primarily mediated by CYP enzymes.[13][17][18]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.[15]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[13][19]

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard.[18][20]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[15][20]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound (10 mM Stock in DMSO) add_cpd Add Test Compound (Final Conc. 1 µM) prep_cpd->add_cpd prep_mic Prepare Liver Microsomes (1 mg/mL in Buffer) pre_incubate Pre-warm Microsomes (37°C) prep_mic->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate with NADPH prep_nadph->initiate pre_incubate->add_cpd add_cpd->initiate sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sample quench Quench with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for In Vitro Liver Microsomal Stability Assay.

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, within an intact cellular system.[3][21][22]

Objective: To measure the intrinsic clearance (CLint) of a compound in a suspension of cryopreserved hepatocytes.

Experimental Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium.

    • Determine cell viability and concentration.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[23]

  • Incubation:

    • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.[23]

    • Terminate metabolic activity by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process samples as described for the microsomal assay (centrifugation and supernatant analysis).

    • Quantify the parent compound concentration using LC-MS/MS.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes check_viability Check Viability & Count thaw_cells->check_viability prep_suspension Prepare Hepatocyte Suspension (0.5 x 10^6 cells/mL) check_viability->prep_suspension add_cpd Add Test Compound (1 µM) prep_suspension->add_cpd incubate Incubate at 37°C, 5% CO2 with Shaking add_cpd->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for In Vitro Hepatocyte Stability Assay.

In Vivo Pharmacokinetic Studies

To understand how in vitro stability translates to an in vivo setting, pharmacokinetic (PK) studies in animal models are essential.[24][25]

Objective: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F) after administration of the compound to a test animal (e.g., rat).

Brief Methodology:

  • Dosing: Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points post-dose.

  • Sample Processing: Process blood to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use specialized software to calculate pharmacokinetic parameters from the plasma concentration-time data.

Data Analysis and Interpretation

The primary outputs from in vitro stability assays are the half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): Calculated from the slope of the natural logarithm plot of the percentage of parent compound remaining versus time.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound. It is calculated from the half-life and the assay conditions (e.g., microsomal protein concentration or hepatocyte density).[3]

These in vitro values can then be used in physiologically-based pharmacokinetic (PBPK) models to predict in vivo human clearance.[24]

Comparative Data Presentation

The following table presents hypothetical but representative data for two isomeric isoquinoline derivatives, one with a -CF3 group and the other with an -OCF3 group, at the same position.

Parameter6-CF3-Isoquinoline6-OCF3-IsoquinolineRationale for Difference
Microsomal Stability (Human)
t½ (min)45> 60The -OCF3 group is generally more effective at blocking metabolism than -CF3, leading to slower clearance.
CLint (µL/min/mg protein)15.4< 11.5 (below LOQ)Lower CLint reflects a reduced rate of metabolism.
% Remaining at 60 min40%85%Higher percentage remaining indicates greater stability.
Hepatocyte Stability (Human)
t½ (min)38> 120Hepatocytes include Phase II metabolism; the difference may be more pronounced if the parent or a Phase I metabolite is a substrate for conjugation.
CLint (µL/min/10^6 cells)18.2< 5.8 (below LOQ)Consistent with microsomal data, showing very low clearance for the -OCF3 analog.
% Remaining at 120 min10%75%Demonstrates significant stability of the -OCF3 derivative over a longer incubation period.

Comparative Analysis and Decision-Making

From the data, a clear trend emerges: the -OCF3 substituted isoquinoline is significantly more metabolically stable than its -CF3 counterpart.

  • -CF3 Derivative: Shows moderate clearance. While the -CF3 group imparts considerable stability compared to an un-substituted analog, there is still measurable metabolic turnover. This could be due to residual metabolism on the isoquinoline ring system or, less commonly, metabolism of the -CF3 group itself.

  • -OCF3 Derivative: Exhibits high metabolic stability, with clearance values often falling below the lower limit of quantification in standard assays.[26] The trifluoromethoxy group is exceptionally robust and acts as a highly effective metabolic shield.

The choice between these two groups is not solely based on maximizing stability. An excessively stable compound (a "metabolic rock") can lead to issues with bioaccumulation and long half-lives, which may not be desirable for all therapeutic indications. The goal is to achieve an optimal pharmacokinetic profile.[2]

Decision-Making Framework:

G cluster_strategy Metabolic Blocking Strategy cluster_outcome In Vitro Outcome cluster_decision Progression Decision start Initial Compound (e.g., 6-H-Isoquinoline) High CLint add_cf3 Introduce -CF3 at position 6 start->add_cf3 add_ocf3 Introduce -OCF3 at position 6 start->add_ocf3 cf3_result -CF3 Derivative: Moderate CLint (e.g., 15 µL/min/mg) add_cf3->cf3_result ocf3_result -OCF3 Derivative: Low CLint (< 11.5 µL/min/mg) add_ocf3->ocf3_result cf3_decision Good Candidate? Proceed to in vivo PK if CLint is in desired range. cf3_result->cf3_decision ocf3_decision Too Stable? Risk of long t½ and accumulation. Consider for indications where this is desirable. ocf3_result->ocf3_decision

Caption: Decision framework for selecting -CF3 vs. -OCF3 substituents.

Conclusion

The strategic incorporation of trifluoromethyl and trifluoromethoxy groups is a powerful tactic for enhancing the metabolic stability of isoquinoline-based drug candidates. While both moieties are effective metabolic blockers, the -OCF3 group generally confers a higher degree of metabolic resistance than the -CF3 group. This is attributed to its exceptional chemical robustness and potent shielding effect.

The selection between -CF3 and -OCF3 should be guided by a comprehensive analysis of the desired pharmacokinetic profile for the target therapeutic indication. The in vitro assays detailed in this guide—liver microsomal and hepatocyte stability—provide the foundational data to make these critical decisions. By understanding the interplay between chemical structure and metabolic fate, drug development professionals can rationally design isoquinoline derivatives with optimized properties for clinical success.

References

  • Parkinson, A., Ogilvie, B. W., & Buckley, D. B. (2018). Biotransformation of Xenobiotics. Casarett & Doull’s Toxicology: The Basic Science of Poisons, 9th ed.
  • Cyprotex | Evotec. Hepatocyte Stability. [Link][21]

  • Cyprotex | Evotec. Microsomal Stability. [Link][13]

  • Mercell. Metabolic stability in liver microsomes. [Link][20]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link][8]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link][27]

  • Oxford Academic. Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. [Link][28]

  • Protocol Exchange. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link][29]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][11]

  • Domainex. Microsomal Clearance/Stability Assay. [Link][18]

  • PMC. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine. [Link][30]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link][9]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link][22]

  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link][31]

  • Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. [Link][32]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link][33]

  • ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. [Link][34]

  • Evotec. Low Clearance Hepatocyte Stability Assay. [Link][26]

  • Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link][14]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link][35]

  • Waters. Automated High Throughput UPLC-MS/MS Metabolite ID Using MetaboLynx. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link][24]

  • PMC. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. [Link][36]

  • Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. [Link][5]

  • Macmillan Group - Princeton University. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/Nature 2011 480 224.pdf]([Link] Macmillan Group/files/publications/Nature 2011 480 224.pdf)[16]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][6]

  • ResearchGate. Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids | Request PDF. [Link][37]

  • Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][12]

  • Refubium - Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link][38]

  • PMC. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. [Link][39]

  • Books Gateway. Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link][7]

  • Shimadzu. Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. [Link][40]

  • Frontiers. Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link][41]

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link][2]

  • Books Gateway. Chapter 14: Application of UHPLC-MS to Metabolomic/metabonomic Studies in Man. [Link][42]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link][25]

  • Cresset Group. Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link][10]

  • Oxford Academic. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. [Link][43]

  • Pharma Focus Asia. Metabolic Stability. [Link][44]

Sources

Strategic Sourcing in Drug Development: A Technical Framework for Material Qualification and Supply Chain Resilience

Author: BenchChem Technical Support Team. Date: March 2026

The Scientific Imperative: Why Sourcing is a Variable, Not a Constant

In early-stage R&D, sourcing is often treated as a logistical afterthought—ordering the highest purity reagent from the most convenient catalog. However, as a program transitions from the bench to Process Development (PD) and Clinical Manufacturing, the provenance of a material becomes as critical as its purity .

For the drug development scientist, "Commercial & Sourcing" is not about procurement cost; it is about controlling process variability . A change in a raw material’s impurity profile, even within specification, can alter protein folding kinetics, cell culture titers, or liposomal encapsulation efficiency.

The Core Thesis: The supply chain is an extension of the experimental protocol. If you cannot validate the source, you cannot validate the science.

The Hidden Impact of Raw Material Variability

Recent industry analysis by BioPhorum highlights that raw material variability is a leading cause of process inconsistency in biomanufacturing [1]. A shift in trace metal concentrations (e.g., Manganese or Copper) in cell culture media—often undefined in "Research Grade" materials—can drastically alter glycosylation profiles, rendering a biologic non-comparable to previous clinical lots.

Material Qualification Framework: The Tiered Risk Model

To transition from R&D to GMP (Good Manufacturing Practice) without stalling development, scientists must adopt a risk-based qualification strategy early. We utilize the framework established in USP <1043> Ancillary Materials for Cell, Gene, and Tissue-Engineered Products , which categorizes materials based on risk and qualification burden [2].[1]

Table 1: Comparative Attributes of Material Grades
AttributeResearch Use Only (RUO) GMP / Clinical Grade Pharmacopeial (USP/EP/JP)
Primary Focus Performance & AvailabilityPatient Safety & TraceabilityMonograph Compliance
Impurity Profiling Limited (e.g., >99% Purity)Comprehensive (Endotoxin, Bioburden, Heavy Metals)Strict Limits per Monograph
Change Control None (Vendor can change process)Mandatory Notification (Vendor must notify of changes)Strictly Controlled
Supply Chain often Distributors/RepackagersDirect from Manufacturer (Audited)Audited Supply Chain
Documentation Basic Certificate of Analysis (CoA)CoA, CoO (Origin), TSE/BSE StatementFull Compendial Testing

Technical Insight: Never assume "ACS Reagent Grade" is sufficient for scale-up. ACS standards focus on chemical stoichiometry, not biological safety (endotoxins/viral load).

The Sourcing Lifecycle: From Screening to Validation

The following diagram illustrates the technical workflow for qualifying a new raw material source. This is not a linear purchasing process but a cyclic experimental validation loop.

MaterialQualification cluster_Screening Phase 1: Technical Screening cluster_Validation Phase 2: GMP Validation Start New Material Identification RiskAssess Risk Assessment (USP <1043> Tiers) Start->RiskAssess PaperAudit Paper Audit (CoA, TSE/BSE, ISO) RiskAssess->PaperAudit Tier 2-4 Approved Approved Supplier List (ASL) RiskAssess->Approved Tier 1 (e.g. WFI) SmallScale Bench Scale Performance Test PaperAudit->SmallScale Pass Reject Reject Source PaperAudit->Reject Fail ThreeLot 3-Lot Validation (Inter-lot Variability) SmallScale->ThreeLot Performance Equivalent SmallScale->Reject Performance Drop CriticalParams Define Critical Material Attributes (CMA) ThreeLot->CriticalParams Consistency Verified ThreeLot->Reject High Variability CriticalParams->Approved

Figure 1: The Material Qualification Lifecycle. A rigorous gate-keeping process ensures only materials with consistent Critical Material Attributes (CMAs) enter the manufacturing stream.

Protocol: Supplier Technical Validation

As a scientist, you must design experiments to validate a supplier. This protocol ensures that a vendor's material will not introduce variability into your Critical Quality Attributes (CQAs).

Phase 1: The Paper Audit (Pre-Experiment)

Before ordering samples, request the following. If a vendor refuses, they are not suitable for clinical development.

  • Supply Chain Map: Is the vendor a manufacturer or a repackager? (Avoid repackagers for critical components; traceability is lost).

  • Animal Origin Statement: TSE/BSE risk evaluation.

  • Change Notification Policy: Guarantee of 6–12 months' notice before manufacturing process changes.

Phase 2: The 3-Lot Consistency Challenge

Objective: Determine inter-lot variability and its impact on your assay/process.

  • Sourcing: Procure three distinct lots (batches) of the material from the candidate supplier. Ensure they have different manufacturing dates.

  • Experimental Design: Run your standard process (e.g., cell culture passage, synthesis reaction) in triplicate for each lot.

  • Readouts:

    • Yield/Titer: Must be within ±10% of the control.

    • Impurity Profile: Check for unexpected peaks in HPLC/MS.

    • Solubility/Dissolution: Critical for powder-to-liquid media.

  • Statistical Analysis: Calculate the Coefficient of Variation (CV) across the three lots. A CV >15% suggests the vendor’s manufacturing process is not under control [3].

Phase 3: The "Stress Test" (Pilot Run)

Intentionally test the material at the edges of your operating space.

  • Example: If a buffer is used at pH 7.4, test the new material at pH 7.2 and 7.6. Does it buffer effectively? Does it precipitate?

Supply Chain Resilience & Risk Management

Once a material is qualified, the risk shifts to availability . The FDA’s guidance on Contract Manufacturing Arrangements emphasizes the role of Quality Agreements in securing supply [4].

Single vs. Dual Sourcing Strategy

Relying on a single source for a critical raw material (e.g., a proprietary enzyme or specific resin) is a high-risk failure mode.

The Rule of Two:

  • Commodity Chemicals (Salts, Buffers): Always validate two suppliers immediately.

  • Specialty Reagents (Growth Factors, Ligands): If a second source is impossible, negotiate a Safety Stock Agreement (vendor holds 6 months of inventory reserved for you).

SourcingStrategy Root Material Criticality? Commodity Commodity (e.g., NaCl, Glucose) Root->Commodity Proprietary Proprietary/Complex (e.g., Viral Vector, Resin) Root->Proprietary Action1 Validate 2+ Vendors (Primary & Secondary) Commodity->Action1 UniqueCheck Is it Unique? Proprietary->UniqueCheck YesUnique Yes (Single Source) UniqueCheck->YesUnique NoUnique No (Alternatives Exist) UniqueCheck->NoUnique Mitigation Strategic Mitigation: 1. Safety Stock (6mo) 2. Quality Agreement 3. Escrow of IP YesUnique->Mitigation NoUnique->Action1

Figure 2: Risk-Based Sourcing Decision Tree. Identifying single-point failures early allows for contractual mitigation strategies like safety stock or IP escrow.

Regulatory Alignment: The Quality Agreement

For researchers moving into the clinical phase, the Quality Agreement (QAg) is the legal binding of the scientific requirements.

According to ICH Q7 [5], the QAg must delineate:

  • Who tests what: Does the vendor test for endotoxin, or do you?

  • Change Control: The vendor cannot change their raw material suppliers without your prior approval.

  • Audit Rights: You retain the right to physically inspect their facility.

Scientist's Takeaway: A commercial contract sets the price; a Quality Agreement sets the science. Never sign the former without the latter.

References

  • BioPhorum. (2020).[2] Raw Material Variability: A new approach to controlling variability in raw materials.[2] BioPharm International.[2] Link

  • United States Pharmacopeia (USP). (2020). <1043> Ancillary Materials for Cell, Gene, and Tissue-Engineered Products.[1][3][4] USP-NF.[5] Link

  • Cytiva. (2023). The Past And Future Of Managing Raw Material And Process Risks In Biomanufacturing.[6]Link

  • U.S. Food and Drug Administration (FDA). (2016).[7] Contract Manufacturing Arrangements for Drugs: Quality Agreements Guidance for Industry.[7][8][9][10]Link[8]

  • International Council for Harmonisation (ICH). (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[9][11][12][13][14][15]Link

Sources

Strategic Guide to Lead Time Optimization for 8-Trifluoromethoxy Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lead time for custom synthesis of 8-trifluoromethoxy isoquinoline analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of 8-trifluoromethoxy (


) isoquinoline analogs represents a significant challenge in medicinal chemistry due to the specific electronic and steric constraints imposed by the substituent at the peri-position (C8). Unlike standard isoquinoline synthesis, the strong electron-withdrawing nature of the 

group (

) deactivates the aromatic ring, rendering classical electrophilic cyclizations prone to failure or low yields.

Estimated Lead Time: 8–12 Weeks (assuming commercial availability of key building blocks). Critical Path Driver: Procurement of 2-(trifluoromethoxy)benzaldehyde and the optimization of the cyclization step to overcome ring deactivation.

This guide details the "Building Block" approach as the primary high-reliability route, contrasting it with high-risk direct functionalization strategies.

Structural & Synthetic Analysis: The "Why" of Lead Time

To accurately forecast lead times, one must understand the chemical causality behind the delays. The 8-position of the isoquinoline ring is notoriously difficult to access due to two factors:

  • Steric Congestion: The C8 position is in the peri-position relative to the ring nitrogen (and C1), creating significant steric clash for late-stage functionalization.

  • Electronic Deactivation: The

    
     group is a potent inductively electron-withdrawing group (EWG). In classical routes like the Pomeranz-Fritsch  reaction, the key step is an electrophilic attack on the benzene ring. An EWG at the ortho-position (relative to the cyclization site) significantly raises the activation energy, often leading to polymerization of the sensitive amino-acetal intermediate rather than cyclization.
    

Strategic Implication: Standard protocols must be modified. We recommend the Bobbitt Modification (reductive cyclization) to form the tetrahydroisoquinoline (THIQ) first, followed by oxidation. This adds steps but guarantees product, securing the timeline against experimental failure.

Recommended Synthetic Route: The Modified Pomeranz-Fritsch

This route is selected for its reliability and scalability. It bypasses the regioselectivity issues of radical trifluoromethoxylation.

Phase 1: Precursor Procurement (Weeks 1-3)

The starting material is 2-(trifluoromethoxy)benzaldehyde (CAS: 94651-33-9).

  • Availability: Commercially available but often non-stock (lead time 2-3 weeks from specialized fluorochemical suppliers).

  • Risk Mitigation: If unavailable, synthesize from 2-(trifluoromethoxy)aniline via Sandmeyer reaction to the nitrile and subsequent reduction (adds +3 weeks).

Phase 2: Imine Formation & Cyclization (Weeks 3-6)

The aldehyde is condensed with aminoacetaldehyde dimethyl acetal. The resulting Schiff base is then cyclized.[1][2]

  • Critical Decision: Do not use standard sulfuric acid cyclization. The deactivated ring requires superacidic conditions (e.g., Triflic acid) or the Bobbitt modification (reduction to amine, then acid cyclization).

Phase 3: Aromatization & Purification (Weeks 6-8)

If the Bobbitt route is chosen, the resulting tetrahydroisoquinoline must be oxidized (dehydrogenated) to the fully aromatic isoquinoline using Pd/C or DDQ.

Visualized Workflows (DOT Diagrams)

Workflow A: The "Reliable" Production Route (Bobbitt Modification)

G Start 2-(OCF3)benzaldehyde (Commercial) Step1 Condensation (Aminoacetaldehyde acetal) Start->Step1 Inter1 Schiff Base (Imine) Step1->Inter1 Quant. Step2 Reduction (NaBH4) Inter1->Step2 Inter2 Amino-Acetal Amine Step2->Inter2 >90% Step3 Cyclization (6M HCl or TfOH) Inter2->Step3 Critical Step Inter3 8-OCF3-Tetrahydroisoquinoline (THIQ) Step3->Inter3 Cyclization Step4 Oxidation (Pd/C, Heat) Inter3->Step4 Final 8-OCF3-Isoquinoline Step4->Final Aromatization

Caption: Figure 1. The Bobbitt Modification route prioritizes ring closure on the deactivated aromatic system by reducing the imine first.

Workflow B: Decision Tree for Risk Management

D Start Start Project CheckSM Is 2-OCF3-Benzaldehyde In Stock? Start->CheckSM Buy Order Reagent (Lead: 2 Weeks) CheckSM->Buy Yes Make Synthesize from Aniline (Lead: +3 Weeks) CheckSM->Make No CheckCycl Cyclization Strategy Buy->CheckCycl Make->CheckCycl Direct Direct P-F Cyclization (H2SO4) CheckCycl->Direct Standard Protocol Bobbitt Bobbitt Mod. (Reductive) CheckCycl->Bobbitt Deactivated Ring Risk1 High Risk: Polymerization/Low Yield Direct->Risk1 Safe Low Risk: Stable THIQ Intermediate Bobbitt->Safe

Caption: Figure 2. Decision logic for sourcing and synthesis method selection to minimize schedule slippage.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate checks (TLC/NMR) are crucial stop-gates.

Protocol A: Formation of the Amino-Acetal Intermediate (Bobbitt Route)

Objective: Create the cyclization precursor without triggering premature polymerization.

  • Reagents: 2-(Trifluoromethoxy)benzaldehyde (1.0 eq), Aminoacetaldehyde dimethyl acetal (1.0 eq), Toluene (anhydrous).

  • Procedure:

    • Combine aldehyde and acetal in toluene in a Dean-Stark apparatus.

    • Reflux for 4-6 hours until water collection ceases.

    • Validation: 1H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.2 ppm).

    • Reduction Step: Evaporate toluene. Dissolve residue in MeOH. Add

      
       (1.5 eq) at 0°C. Stir for 2 hours.
      
    • Why: Reducing the imine to the amine prevents side reactions during the harsh acid cyclization step.

Protocol B: Superacid-Mediated Cyclization

Objective: Force the electrophilic closure onto the electron-deficient ring.

  • Reagents: Reduced amino-acetal (from Protocol A), 6M HCl or Triflic Acid (

    
    ).
    
  • Procedure:

    • Dissolve the amino-acetal in 6M HCl (dilute concentration ~0.1 M to favor intramolecular reaction).

    • Critical: Degas the solution with Argon. Oxygen can promote tar formation.

    • Heat to reflux (or 80°C if using TfOH) for 2-12 hours. Monitor by LC-MS.

    • Observation: The spot for the acetal will disappear. A new, more polar spot (the THIQ) will appear.

  • Workup: Basify with NaOH to pH > 10. Extract with DCM.

Protocol C: Aromatization

Objective: Convert the tetrahydroisoquinoline (THIQ) to the final isoquinoline.

  • Reagents: 10% Pd/C, Decalin or Xylene.

  • Procedure:

    • Suspend THIQ and Pd/C (20% w/w) in solvent.

    • Reflux vigorously (140°C+) for 24 hours.

    • Alternative: Use DDQ (2.2 eq) in Dioxane if thermal conditions cause decomposition.

Data Summary & Timeline Estimation

PhaseActivityEstimated TimeRisk FactorMitigation
1 Sourcing 2-4 WeeksHighCheck inventory of CAS 94651-33-9 immediately.
2 Precursor Synthesis 1 WeekLowStandard reductive amination.
3 Cyclization 2-3 WeeksHighUse Bobbitt modification; avoid direct H2SO4 route.
4 Aromatization 1 WeekMediumMonitor for over-oxidation.
5 Purification/QC 1-2 WeeksLowStandard chromatography.
Total Lead Time 8 - 12 Weeks Add 3 weeks if custom synthesis of aldehyde is required.

References

  • Pomeranz-Fritsch Reaction and Modifications

    • Source: BenchChem.[1][3] "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines."

  • Bischler-Napieralski Reaction Mechanisms

    • Source: Organic Chemistry Portal. "Bischler-Napieralski Reaction."[4][5][6][7]

    • URL:[Link]

  • Synthesis of 8-Substituted Isoquinolines

    • Source: MDPI (Molecules). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines."
    • URL:[Link]

  • Commercial Availability of Precursor: Source: Thermo Fisher Scientific. "2-(Trifluoromethoxy)benzaldehyde, 96%."

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-8-(trifluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The disposal of a compound like 1-Chloro-8-(trifluoromethoxy)isoquinoline, a halogenated heterocyclic compound, is a critical final step in the experimental workflow. This guide provides a comprehensive, technically-grounded framework for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Part 1: Hazard Assessment & Chemical Profile

Understanding the intrinsic properties and potential hazards of 1-Chloro-8-(trifluoromethoxy)isoquinoline is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule (CAS No. 1283719-92-5) is not always readily available, we can infer its hazard profile by analyzing its structural components: the chlorinated isoquinoline core and the trifluoromethoxy group.[1]

The parent compound, 1-chloroisoquinoline, is classified as a skin, eye, and respiratory irritant.[2][3] It is reasonable to assume that 1-Chloro-8-(trifluoromethoxy)isoquinoline presents similar, if not identical, irritant properties.[2] The trifluoromethyl and trifluoromethoxy groups are generally very stable due to the strong carbon-fluorine bonds and are considered relatively inert biologically.[4][5] However, the primary consideration for disposal is its classification as a halogenated organic compound .[6][7]

Table 1: Chemical & Physical Properties of Related Compounds

Property1-Chloro-8-(trifluoromethyl)isoquinoline1-Chloroisoquinoline
Molecular Formula C₁₀H₅ClF₃NC₉H₆ClN[2]
Molecular Weight 231.6 g/mol 163.60 g/mol [2]
CAS Number 1283719-92-519493-44-8[2]
Physical Form White SolidNot specified
Known Hazards Inferred from structureCauses skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2][3]

This classification dictates that it must not be disposed of via standard laboratory drains or in regular trash, as it can be harmful to the environment and may not be degradable in wastewater treatment plants.[8][9][10]

Part 2: The Cornerstone of Chemical Waste Management: Segregation

The single most critical principle in laboratory waste management is segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, which is a more complex and costly process than non-halogenated solvent disposal.[11][12]

Causality of Segregation:

  • Disposal Method: Halogenated wastes are often incinerated at very high temperatures with specialized scrubbers to neutralize the resulting hydrogen halides (e.g., HCl, HF), preventing atmospheric pollution.[11] Non-halogenated solvents may be recycled as fuel. Mixing the two contaminates the non-halogenated stream, forcing the entire volume to be treated by the more expensive halogenated process.[12]

  • Regulatory Compliance: Environmental regulations strictly mandate the correct classification and segregation of hazardous waste.[13] Failure to comply can result in significant penalties.

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. While this compound is relatively stable, the principle of segregation prevents accidental mixing with reactive wastes like strong acids or oxidizers.[14]

Therefore, any waste containing 1-Chloro-8-(trifluoromethoxy)isoquinoline must be placed in a designated "Halogenated Organic Waste" container.[6][12][15]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely collecting and preparing 1-Chloro-8-(trifluoromethoxy)isoquinoline for disposal.

Step 1: Container Selection and Preparation

  • Select an Appropriate Container: Use a clean, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or glass bottles are standard choices.[6][16] Ensure the container has a secure, tight-fitting screw cap.[8][17]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label.[8][17] This label must be completed as waste is added.

Step 2: Waste Collection

  • Solid Waste: Collect solid 1-Chloro-8-(trifluoromethoxy)isoquinoline, contaminated weighing papers, or spill cleanup materials and place them directly into your designated solid halogenated waste container.

  • Liquid Waste (Solutions): If the compound is in solution, pour the waste carefully into the designated liquid halogenated waste container.

    • Important: Do not mix this waste stream with non-halogenated solvents.[12][14][15] A solution containing even a small amount of a halogenated compound must be treated as halogenated waste.[15]

  • Update Container Label: Each time waste is added, update the hazardous waste label with the full chemical name, "1-Chloro-8-(trifluoromethoxy)isoquinoline," and an estimated concentration or quantity.[15][17] Do not use abbreviations or chemical formulas.[15]

  • Keep Container Closed: Always keep the waste container tightly sealed except when actively adding waste.[15][17] This prevents the release of vapors and protects against spills.

Step 3: In-Lab Storage

  • Designated Storage Area: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area or a designated cabinet under a fume hood.[9]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[14]

  • Segregate from Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]

Step 4: Arranging for Final Disposal

  • Do Not Dispose In-House: Under no circumstances should this chemical be disposed of down the drain or placed in the regular trash.[8][9][15] Attempting to neutralize or treat this waste in the lab is not recommended without specific, validated protocols.

  • Contact EHS: Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14][18] They are equipped to handle the transportation and final destruction of the material in compliance with all federal, state, and local regulations.[13]

Part 4: Managing Spills and Contaminated Materials

Accidents happen, and proper cleanup is an integral part of the disposal process.

Small Spill Cleanup Protocol:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[3][19]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[20]

  • Collect Waste: Carefully scoop the absorbent material into a designated bag or container.

  • Label as Hazardous Waste: Seal the container and label it as "Solid Hazardous Waste" detailing the spilled chemical and the absorbent material.

  • Arrange for Disposal: Dispose of the cleanup material through your EHS office, following the same procedure as for the chemical itself.[8]

Disposal of Empty Containers: An "empty" container that held 1-Chloro-8-(trifluoromethoxy)isoquinoline must be managed correctly.

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).[13][17]

  • Collect the Rinsate: The first rinseate is considered hazardous waste and MUST be collected and added to your liquid halogenated organic waste container.[17] Subsequent rinsates may also need to be collected depending on local regulations.

  • Disposal of Rinsed Container: After triple rinsing and air-drying in a fume hood, deface the original label.[13] The container can then typically be disposed of in the regular laboratory glass or plastic recycling.[13]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Chloro-8-(trifluoromethoxy)isoquinoline.

G Disposal Workflow for 1-Chloro-8-(trifluoromethoxy)isoquinoline start Waste Generation (Solid or Liquid) container Select & Pre-Label 'Halogenated Waste' Container start->container spill Spill Occurs start->spill collect Collect Waste (Update Label with Full Chemical Name) container->collect storage Store in Ventilated, Secondary Containment (Segregated) collect->storage full Container Full? storage->full full->storage No contact_ehs Contact EHS or Licensed Contractor for Pickup full->contact_ehs Yes disposal Professional Disposal (High-Temp Incineration) contact_ehs->disposal cleanup Contain & Clean Up with Absorbent spill->cleanup spill_waste Package & Label Contaminated Material as Halogenated Waste cleanup->spill_waste spill_waste->contact_ehs

Caption: Decision workflow for handling 1-Chloro-8-(trifluoromethoxy)isoquinoline waste.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
  • Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices - Canada.ca. (2023, June 10). Canada.ca.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. (2023, May 27). Reddit.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). ETH Zürich.
  • MATERIAL SAFETY DATASHEET - CF Plus Chemicals. (2020, September 23). CF Plus Chemicals.
  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 25). Fisher Scientific.
  • SAFETY DATA SHEET - 2. (2025, September 7). 2.
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). The University of Chicago.
  • SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. (n.d.). AFG Bioscience LLC.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
  • 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid - Apollo Scientific. (n.d.). Apollo Scientific.
  • halogenated organic wastes: Topics by Science.gov. (n.d.). Science.gov.
  • Trifluoromethanesulfonic acid - Szabo-Scandic. (n.d.). Szabo-Scandic.
  • 1-Chloro-8-trifluoromethyl-isoquinoline | 1283719-92-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • procedure for disposing of hazardous waste - MIT. (n.d.). Massachusetts Institute of Technology.
  • Halogenated Solvents - Washington State University. (n.d.). Washington State University.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. (n.d.). Campus Safety Division.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
  • How to Properly Dispose Chemical Hazardous Waste - NSTA. (2018, November 28). National Science Teaching Association.
  • 1-Chloro-8-(trifluoromethyl)isoquinoline (1 x 1 g) - Reagentia. (n.d.). Reagentia.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). National Center for Biotechnology Information.
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). University of Tennessee, Knoxville.
  • Chemical Solvent Disposal | Hazardous Waste Solutions - AllSource Environmental. (n.d.). AllSource Environmental.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Braun Research Group.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-8-(trifluoromethoxy)isoquinoline
Reactant of Route 2
Reactant of Route 2
1-Chloro-8-(trifluoromethoxy)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.